E17241
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c18-12-2-1-7-16-13(12)17-14(19)10-3-5-11(6-4-10)15-20-8-9-21-15/h1-7,15,18H,8-9H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZLWSWLSUBSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060968-92-4 | |
| Record name | 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
E17241 mechanism of action in atherosclerosis
An In-depth Technical Guide to the Mechanism of Action of E17241 in Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, remains a leading cause of cardiovascular disease worldwide. A promising therapeutic strategy is to enhance reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. The small molecule this compound has emerged as a novel agent in this field. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the signaling pathway it modulates, and its effects on key cellular and in vivo processes related to atherosclerosis. The information is based on preclinical studies and is intended to provide a deep understanding for researchers and professionals in drug development.
Core Mechanism of Action: Upregulation of ABCA1
The primary mechanism through which this compound exerts its anti-atherosclerotic effects is by upregulating the ATP-Binding Cassette Transporter A1 (ABCA1).[1][2] ABCA1 is a crucial membrane transporter that mediates the efflux of cholesterol from cells, particularly macrophages, to apolipoprotein A-I (apoA-I), which is the initial and rate-limiting step in RCT. By increasing the expression of ABCA1, this compound enhances the removal of cholesterol from plaque-resident macrophages, thereby preventing the formation of foam cells, which are a hallmark of atherosclerotic lesions.[1][2][3]
Molecular Target and Signaling Pathway
This compound's therapeutic action is initiated by its direct interaction with a specific molecular target, leading to a cascade of events that culminates in increased ABCA1 expression.
2.1. Direct Binding Target: Protein Kinase C zeta (PKCζ)
Through human proteome microarray analysis and co-immunoprecipitation assays, Protein Kinase C zeta (PKCζ) has been identified as the direct binding target of this compound.[1] This interaction is the starting point for the downstream signaling that affects ABCA1 gene expression.
2.2. The PKCζ-Nuclear Receptor (NR) Signaling Pathway
This compound activates a signaling pathway involving PKCζ and downstream nuclear receptors to enhance the transcription of the ABCA1 gene in macrophages.[1] The activation of PKCζ by this compound initiates a signaling cascade that ultimately influences the activity of nuclear receptors responsible for regulating ABCA1 expression.
Effects on Macrophages and Foam Cell Formation
The impact of this compound at the cellular level is most profound in macrophages, the key immune cells involved in the development of atherosclerosis.
3.1. Enhanced Cholesterol Efflux
In vitro studies using RAW264.7 macrophages and bone marrow-derived macrophages (BMDMs) have demonstrated that this compound significantly enhances cholesterol efflux to apoA-I in a dose-dependent manner.[1][3] This effect is critically dependent on ABCA1, as knockdown of the ABCA1 gene with siRNA significantly diminishes the this compound-mediated increase in cholesterol efflux.[3]
3.2. Inhibition of Foam Cell Formation
By promoting cholesterol removal, this compound effectively inhibits the transformation of macrophages into lipid-laden foam cells. Treatment with this compound has been shown to reduce the accumulation of cholesterol in macrophages exposed to oxidized low-density lipoprotein (Ox-LDL), a key driver of foam cell formation.[1][3]
| Concentration of this compound | Effect on Cholesterol Efflux (RAW264.7 cells) | Effect on Ox-LDL Induced Foam Cell Formation |
| 0.4 µmol/L | Remarkable Enhancement | Not specified |
| 2.0 µmol/L | Remarkable Enhancement | Inhibition observed |
| 10.0 µmol/L | Remarkable Enhancement | Inhibition observed |
| Table 1: In Vitro Efficacy of this compound on Macrophage Cholesterol Handling.[1][3] |
In Vivo Efficacy in a Murine Model of Atherosclerosis
The therapeutic potential of this compound has been validated in a preclinical animal model of atherosclerosis.
4.1. Animal Model
The studies were conducted using male Apolipoprotein E-deficient (ApoE-/-) mice, a widely accepted model for studying atherosclerosis. These mice were fed a high-fat Western diet to induce the development of atherosclerotic plaques.[1]
4.2. Reduction of Atherosclerotic Lesions
Treatment with this compound resulted in a significant reduction in the area of atherosclerotic lesions in both the en face aorta and the aortic sinus of the ApoE-/- mice.[1] This demonstrates the compound's ability to halt or reverse the progression of the disease in a living organism.
4.3. Systemic Effects on Lipid Profile and RCT
Beyond its effects on plaque size, this compound demonstrated beneficial systemic effects on lipid metabolism and reverse cholesterol transport.
| Parameter | Effect of this compound Treatment |
| Plasma Cholesterol | Decreased |
| Liver Cholesterol | Decreased |
| Triglyceride Levels | Decreased |
| Fecal Cholesterol Content | Increased |
| ABCA1 Protein Levels (Liver & Macrophages) | Increased |
| Table 2: In Vivo Effects of this compound in Western Diet-Fed ApoE-/- Mice.[1] |
The increase in fecal cholesterol is a direct indicator of enhanced in vivo macrophage-to-feces RCT, confirming that this compound's mechanism of action is robust in a physiological setting.[1][2]
Key Experimental Protocols
The findings described in this guide are supported by a series of rigorous experimental methodologies.
5.1. Identification of this compound and its Target
-
Cell-Based Reporter Assay: this compound was initially identified as an upregulator of ABCA1 using a cell-based screening assay designed to detect changes in ABCA1 expression.[1]
-
Human Proteome Microarray and Co-immunoprecipitation: These techniques were employed to identify PKCζ as the direct binding partner of this compound from a vast array of human proteins.[1]
5.2. In Vitro Functional Assays
-
Cholesterol Efflux Assay: Macrophages (RAW264.7 or BMDMs) were labeled with radioactive cholesterol ([3H]-cholesterol) and then treated with this compound. The amount of radioactivity transferred to an acceptor, apoA-I, in the medium was measured to quantify cholesterol efflux.[1][3]
-
Foam Cell Formation Assay: Macrophages were incubated with Ox-LDL in the presence or absence of this compound. Lipid accumulation within the cells was visualized using Oil Red O staining and quantified.[3]
-
siRNA Knockdown: To confirm the role of ABCA1, macrophages were transfected with small interfering RNA (siRNA) specific to ABCA1 to silence the gene before performing cholesterol efflux assays with this compound.[3]
5.3. In Vivo Atherosclerosis Study
-
Animal Model: Male ApoE-/- mice were fed a Western diet for a specified period.
-
Treatment: A control group received the diet alone, while the treatment group received the diet supplemented with this compound.[1]
-
Lesion Analysis: At the end of the study, the aortas were excised, and the atherosclerotic lesion area was quantified using staining techniques (e.g., Oil Red O) and imaging analysis.[1]
-
In Vivo Macrophage RCT: J774 macrophages labeled with [3H]-cholesterol were injected into mice. The appearance of the radioactive label in plasma, liver, and feces was tracked over time to measure the rate of RCT.[2]
Conclusion and Future Directions
This compound represents a promising new therapeutic candidate for the treatment of atherosclerosis. Its well-defined mechanism of action, centered on the upregulation of ABCA1 via the PKCζ signaling pathway, provides a strong rationale for its development. By enhancing reverse cholesterol transport, this compound directly targets a key pathological process in atherosclerosis. The preclinical data demonstrate its efficacy in reducing plaque burden and improving lipid profiles.
Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as long-term safety and toxicology assessments. Investigating the potential for synergistic effects with existing lipid-lowering therapies, such as statins, could also be a valuable avenue of exploration. Ultimately, the progression of this compound into clinical trials will be a critical step in determining its utility as a novel therapy for patients with atherosclerotic cardiovascular disease.
References
E17241: A Novel Upregulator of ABCA1 for Cholesterol Efflux and Atherosclerosis Amelioration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule E17241, a novel and potent upregulator of the ATP-Binding Cassette Transporter A1 (ABCA1). This compound, chemically identified as 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, has demonstrated significant potential in promoting reverse cholesterol transport and ameliorating atherosclerosis. This document details the mechanism of action, key experimental findings, and detailed protocols for the scientific community engaged in cardiovascular disease research and drug development. This compound enhances ABCA1 expression at both the mRNA and protein levels in hepatic and macrophage cell lines. This upregulation is mediated through the activation of the Protein Kinase C zeta (PKCζ) and a nuclear receptor (NR) signaling pathway. The increased ABCA1 expression translates to a significant promotion of cholesterol efflux to apolipoprotein A-I (apoA-I). In vivo studies have further validated the therapeutic potential of this compound, demonstrating a reduction in atherosclerotic lesion areas in mouse models. This guide serves as a core resource, presenting quantitative data in structured tables, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows.
Introduction
Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the accumulation of cholesterol in the arterial walls, leading to the formation of atherosclerotic plaques.[1][2] Reverse cholesterol transport (RCT) is a critical physiological process for removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion.[2] The ATP-Binding Cassette Transporter A1 (ABCA1) is a key protein in the RCT pathway, facilitating the efflux of cholesterol from cells, particularly macrophages, to lipid-poor apolipoprotein A-I (apoA-I).[1][3] Upregulating ABCA1 expression is therefore a promising therapeutic strategy for the treatment of atherosclerosis.[2][4]
This compound was identified as a novel small molecule upregulator of ABCA1 through a cell-based reporter assay.[1][4] This document provides an in-depth technical overview of the experimental evidence supporting the role of this compound as a potent ABCA1 upregulator and its potential as a therapeutic agent for atherosclerosis.
Chemical and Physical Properties of this compound
This compound is a benzamide (B126) derivative with the following properties:
| Property | Value |
| Chemical Name | 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide |
| Molecular Formula | C15H14N2O2S2 |
| Molecular Weight | 318.41 g/mol |
| CAS Number | 1060968-92-4 |
Mechanism of Action: The PKCζ-NR Signaling Pathway
This compound upregulates ABCA1 expression through a signaling cascade involving Protein Kinase C zeta (PKCζ) and a yet-to-be-fully-identified nuclear receptor (NR).[1][4] Human proteome microarray and co-immunoprecipitation assays have identified PKCζ as a direct binding target of this compound.[1][4] The activation of PKCζ by this compound leads to the downstream activation of a nuclear receptor, which in turn enhances the transcription of the ABCA1 gene.[1] The use of a broad-spectrum PKC inhibitor, Go6983, was shown to abolish the this compound-induced increase in ABCA1 protein levels, confirming the critical role of PKC in this pathway.[4]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Result |
| ABCA1 Promoter Activity (EC50) | ABCA1p-LUC HepG2 | 0.28 µmol/L | - |
| ABCA1 mRNA Upregulation | HepG2 | 2.0 µmol/L | ~2.5-fold increase |
| RAW264.7 | 2.0 µmol/L | ~2.0-fold increase | |
| ABCA1 Protein Upregulation | HepG2 | 10.0 µmol/L | Significant increase |
| RAW264.7 | 10.0 µmol/L | Significant increase | |
| BMDMs (male) | 10.0 µmol/L | Significant increase | |
| BMDMs (female) | 10.0 µmol/L | Significant increase | |
| Cholesterol Efflux to apoA-I | RAW264.7 | 0.4 µmol/L | ~1.2-fold increase |
| 2.0 µmol/L | ~1.4-fold increase | ||
| 10.0 µmol/L | ~1.6-fold increase |
Table 2: In Vivo Efficacy of this compound in ApoE-/- Mice on a Western Diet
| Parameter | Treatment Group | Result vs. Western Diet Group |
| Plasma Total Cholesterol | This compound (50 mg/kg/day) | Decreased |
| Liver Total Cholesterol | This compound (50 mg/kg/day) | Decreased |
| Liver Triglycerides | This compound (50 mg/kg/day) | Decreased |
| Fecal Cholesterol | This compound (50 mg/kg/day) | Increased |
| Atherosclerotic Lesion Area (en face aorta) | This compound (50 mg/kg/day) | Reduced |
| Atherosclerotic Lesion Area (aortic sinus) | This compound (50 mg/kg/day) | Reduced |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture
-
HepG2 and RAW264.7 cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells were flushed from the femurs and tibias of C57BL/6J mice and cultured in DMEM with 10% FBS and 20% L929 cell-conditioned medium for 7 days to differentiate into macrophages.
ABCA1 Promoter-Luciferase Reporter Assay
-
HepG2 cells stably transfected with a luciferase reporter plasmid driven by the human ABCA1 promoter (ABCA1p-LUC) were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of this compound or vehicle control.
-
Following a 24-hour incubation, luciferase activity was measured using a commercial luciferase assay system and a luminometer.
-
Data were normalized to total protein concentration.
Quantitative Real-Time PCR (qPCR)
-
Total RNA was extracted from cells using TRIzol reagent.
-
cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR was performed using SYBR Green master mix on a real-time PCR system with primers specific for ABCA1 and a housekeeping gene (e.g., β-actin) for normalization.
-
The relative expression of ABCA1 mRNA was calculated using the 2-ΔΔCt method.
Western Blotting
-
Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
The membrane was incubated with a primary antibody against ABCA1 or β-actin overnight at 4°C.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cholesterol Efflux Assay
-
RAW264.7 cells or BMDMs were seeded in 24-well plates.
-
Cells were labeled with 3H-cholesterol (1 µCi/mL) in DMEM with 0.2% bovine serum albumin (BSA) for 24 hours.
-
After labeling, cells were washed and equilibrated with DMEM containing 0.2% BSA for 6 hours.
-
Cells were then treated with this compound or vehicle control in the presence or absence of apoA-I (10 µg/mL) for 24 hours.
-
The radioactivity in the medium and cells was measured by liquid scintillation counting.
-
Cholesterol efflux was calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).
Conclusion
This compound is a promising novel small molecule that upregulates ABCA1 expression through the PKCζ-NR signaling pathway.[1] The comprehensive data presented in this technical guide, from in vitro mechanistic studies to in vivo efficacy in a mouse model of atherosclerosis, highlight the potential of this compound as a lead compound for the development of new therapies for cardiovascular disease.[2][4] The detailed experimental protocols provided herein will enable other researchers to further investigate the therapeutic utility of this compound and similar compounds that target the reverse cholesterol transport pathway. Further studies are warranted to fully elucidate the downstream components of the PKCζ-NR pathway and to evaluate the long-term safety and efficacy of this compound in preclinical and clinical settings.
References
E17241: A Novel Modulator of ABCA1 Expression for Atherosclerosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane protein involved in the reverse cholesterol transport (RCT) pathway, mediating the efflux of cellular cholesterol and phospholipids (B1166683) to apolipoprotein A-I (apoA-I).[1] This process is fundamental for the formation of high-density lipoprotein (HDL) and the removal of excess cholesterol from peripheral tissues, a key anti-atherogenic mechanism.[1] The small molecule E17241, chemically identified as 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, has emerged as a significant upregulator of ABCA1 expression.[2][3] This technical guide provides a comprehensive overview of the effects of this compound on ABCA1 expression, detailing the underlying signaling pathways, experimental methodologies, and quantitative data from key studies.
Quantitative Effects of this compound on ABCA1 Expression and Function
This compound has been demonstrated to dose-dependently increase both the mRNA and protein levels of ABCA1 in various cell types, including hepatic cells and macrophages.[4][5] This upregulation of ABCA1 translates to enhanced functional activity, specifically the promotion of cholesterol efflux.
Table 1: In Vitro Dose-Dependent Effect of this compound on ABCA1 Expression
| Cell Line | This compound Concentration (µmol/L) | Outcome | Fold Increase vs. Vehicle | Reference |
| ABCA1p-LUC HepG2 | 0.28 (EC₅₀) | ABCA1 Promoter Activity | 50% effective concentration | [4] |
| HepG2 | 0.4, 2.0, 10.0 | ABCA1 mRNA | Significant increase | [4] |
| RAW264.7 | 0.4, 2.0, 10.0 | ABCA1 mRNA | Significant increase | [4] |
| HepG2 | 2.0, 10.0 | ABCA1 Protein | Significant increase | [4] |
| RAW264.7 | 2.0, 10.0 | ABCA1 Protein | Significant increase | [4] |
| Male BMDMs | 2.0, 10.0 | ABCA1 Protein | Significant increase | [4] |
| Female BMDMs | 2.0, 10.0 | ABCA1 Protein | Significant increase | [4] |
Table 2: Functional Consequences of this compound-Induced ABCA1 Upregulation
| Experimental System | This compound Concentration (µmol/L) | Measured Parameter | Observation | Reference |
| RAW264.7 cells | 0.4, 2.0, 10.0 | Cholesterol efflux to apoA-I | Remarkable enhancement | [4] |
| Male BMDMs | Not specified | Cholesterol efflux to apoA-I | Dose-dependent enhancement | [6] |
| Female BMDMs | Not specified | Cholesterol efflux to apoA-I | Dose-dependent enhancement | [6] |
| RAW264.7, Male & Female BMDMs | 2.0, 10.0 | Ox-LDL-induced foam cell formation | Inhibition | [6] |
| C57BL/6J mice | Not specified | Macrophage-to-feces RCT | Significant increase in ³H-tracer in feces | [6] |
Signaling Pathway of this compound-Mediated ABCA1 Upregulation
Research indicates that this compound upregulates ABCA1 expression through a signaling cascade involving Protein Kinase C zeta (PKCζ) and subsequent activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors.[4][6] this compound has been identified as a pan-PPAR agonist, with potent activity on PPARγ, high activity on PPARα, and moderate activity on PPARδ.[4]
Caption: this compound signaling pathway for ABCA1 upregulation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on ABCA1 expression.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for ABCA1 mRNA
This protocol is for the quantification of ABCA1 messenger RNA levels in cultured cells.
Caption: Workflow for qRT-PCR analysis of ABCA1 mRNA.
-
Cell Treatment: HepG2 or RAW264.7 cells are cultured to approximately 80% confluency and then treated with varying concentrations of this compound (e.g., 0.4, 2.0, 10.0 µmol/L) or vehicle control for 24 hours.
-
RNA Isolation: Total RNA is extracted from the cells using a commercial kit such as the QIAGEN RNeasy Mini Kit, following the manufacturer's instructions.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR: The cDNA is then used as a template for qPCR with primers specific for ABCA1 and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
Human ABCA1 Forward Primer: 5′-GGTGGTGTTCTTCCTCATTACT-3′
-
Human ABCA1 Reverse Primer: Sequence not fully specified in the primary source.
-
-
Data Analysis: The relative expression of ABCA1 mRNA is calculated using the comparative Ct (ΔΔCt) method.
Western Blot Analysis for ABCA1 Protein
This protocol details the detection and quantification of ABCA1 protein levels.
-
Cell Lysis: Following treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody against ABCA1 overnight at 4°C. A primary antibody against a loading control protein (e.g., β-actin) is also used.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the ABCA1 and loading control bands is quantified, and the relative ABCA1 protein level is determined after normalization to the loading control.
Cholesterol Efflux Assay
This assay measures the capacity of cells to efflux cholesterol to an acceptor, such as apoA-I.
Caption: Workflow for the cholesterol efflux assay.
-
Cell Labeling: Macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) are plated in 12-well plates and incubated with a medium containing a radioactive cholesterol tracer, such as [³H]-cholesterol, for 24-48 hours to label the intracellular cholesterol pools.
-
Equilibration: The cells are washed and then incubated in a serum-free medium to allow the labeled cholesterol to equilibrate throughout the cellular compartments.
-
Treatment: The cells are treated with different concentrations of this compound for a specified period.
-
Efflux: The medium is replaced with a serum-free medium containing a cholesterol acceptor, typically apoA-I (e.g., 10 µg/mL), and the cells are incubated for a further 2-4 hours.
-
Quantification: After the incubation, the medium is collected, and the cells are lysed. The radioactivity in both the medium and the cell lysate is measured using a scintillation counter.
-
Calculation: The percentage of cholesterol efflux is calculated as: (radioactivity in the medium / (radioactivity in the medium + radioactivity in the cell lysate)) x 100%.
Conclusion
This compound is a potent small molecule that upregulates the expression of ABCA1 at both the mRNA and protein levels. This effect is mediated through the activation of a PKCζ-PPAR signaling pathway. The increased ABCA1 expression translates into enhanced cholesterol efflux, a key step in reverse cholesterol transport, and has been shown to ameliorate atherosclerosis in preclinical models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting ABCA1 with compounds like this compound.
References
- 1. Modulation of PPAR activity via phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. A pan-PPAR agonist this compound ameliorates hyperglycemia and diabetic dyslipidemia in KKAy mice via up-regulating ABCA1 in islet, liver, and white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Whitepaper: The Discovery and Preclinical Evaluation of E17241, a Novel ABCA1 Upregulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
E17241, chemically identified as 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, has emerged as a promising small molecule for the potential treatment of atherosclerosis and diabetic dyslipidemia.[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of this compound. The compound was initially identified as a potent upregulator of ATP-binding cassette transporter A1 (ABCA1), a key protein in reverse cholesterol transport.[1][4] Subsequent investigations have revealed its function as a pan-agonist of peroxisome proliferator-activated receptors (PPARs).[3][5] This document summarizes the key quantitative data, details the experimental protocols employed in its characterization, and visualizes the core signaling pathways and experimental workflows.
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, is a leading cause of cardiovascular disease. A crucial process in mitigating atherosclerosis is reverse cholesterol transport (RCT), where excess cholesterol from peripheral tissues is transported back to the liver for excretion. The ATP-binding cassette transporter A1 (ABCA1) is a pivotal protein in the initial step of RCT, facilitating the efflux of cholesterol from macrophages to apolipoprotein A-I (apoA-I).[1] Upregulation of ABCA1 expression is therefore a key therapeutic strategy for the treatment of atherosclerosis.
This compound was discovered as a novel small molecule that significantly enhances the expression of ABCA1.[4] This document details the scientific journey from its initial identification to its preclinical validation in animal models of atherosclerosis and diabetes.
Quantitative Data Summary
The biological activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| ABCA1 Reporter Assay | HepG2 | EC50 | 280 nM | [3] |
| PPARγ Reporter Assay | HepG2 | EC50 | 290 nM | [3] |
| PPARα Reporter Assay | HepG2 | EC50 | 3,900 nM | [3] |
| PPARδ Reporter Assay | HepG2 | EC50 | 879 nM | [3] |
| Cholesterol Efflux | RAW 264.7 | Concentration | 0.4, 2.0, 10.0 µM | [1][3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Key Findings | Reference |
| ApoE-/- Mice (Atherosclerosis) | 25 mg/kg | Reduced aortic lesion area; Decreased plasma and hepatic cholesterol and triglycerides. | [3] |
| KKAy Diabetic Mice | 50 mg/kg per day | Decreased plasma glucose levels and body weight. | [3] |
| C57BL/6J Mice (RCT) | Intraperitoneal injection | Increased content of 3H-labeled cholesterol in feces. | [4][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
Cell-Based Reporter Assay for ABCA1 Upregulation
-
Cell Line: HepG2 cells.
-
Assay Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to ABCA1 expression levels. An increase in ABCA1 expression leads to a corresponding increase in the reporter signal.
-
Methodology:
-
HepG2 cells were cultured in appropriate media and seeded into 96-well plates.
-
Cells were then transfected with the ABCA1 reporter plasmid.
-
Following transfection, cells were treated with varying concentrations of this compound or a vehicle control.
-
After a defined incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer.
-
The half-maximal effective concentration (EC50) was calculated from the dose-response curve.[3]
-
Cholesterol Efflux Assay
-
Cell Line: RAW 264.7 macrophages.
-
Assay Principle: This assay measures the ability of macrophages to efflux radiolabeled cholesterol to an acceptor protein, apoA-I.
-
Methodology:
-
RAW 264.7 macrophages were plated and incubated with 3H-labeled cholesterol to load the cells with the radiotracer.
-
The cells were then washed and treated with this compound at various concentrations in the presence of apoA-I.
-
After incubation, the cell culture medium was collected, and the cells were lysed.
-
The radioactivity in both the medium and the cell lysate was quantified using a scintillation counter.
-
Cholesterol efflux was calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).[1]
-
Human Proteome Microarray for Target Identification
-
Assay Principle: This high-throughput method is used to identify direct binding partners of a small molecule from a library of human proteins.
-
Methodology:
-
A microarray chip containing thousands of purified human proteins was utilized.
-
A biotin-labeled derivative of this compound was synthesized.
-
The microarray was incubated with the biotinylated this compound probe.
-
After washing to remove non-specific binders, the array was treated with a fluorescently labeled streptavidin, which binds to biotin.
-
The fluorescence signal on the array was detected, and the proteins that bound to this compound were identified. This led to the identification of Protein Kinase C zeta (PKCζ) as a binding target.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the workflow for its discovery.
Caption: Proposed signaling pathway of this compound-induced ABCA1 expression.
References
An In-depth Technical Guide on the Interaction of a Novel Inhibitor with Protein Kinase C Zeta (PKCζ)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C zeta (PKCζ) is an atypical member of the PKC family of serine/threonine kinases that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of PKCζ signaling has been implicated in numerous diseases, making it an attractive therapeutic target. This document provides a comprehensive technical overview of the interaction between PKCζ and a novel, potent, and selective small molecule inhibitor, designated PKCζ-Inhibitor-7 (PZ-7) . The data and protocols presented herein are intended to serve as a guide for researchers investigating PKCζ and developing novel therapeutic agents targeting this kinase.
Biochemical and Cellular Characterization of PZ-7
The interaction of PZ-7 with PKCζ has been characterized using a variety of biochemical and cellular assays. The quantitative data from these experiments are summarized below, providing insights into the binding affinity, inhibitory potency, and cellular effects of this novel compound.
Table 1: Binding Affinity and Inhibitory Potency of PZ-7 against PKCζ
| Parameter | Value | Method |
| Binding Affinity (Kd) | 85 nM | Surface Plasmon Resonance (SPR) |
| IC50 (Inhibition of Kinase Activity) | 150 nM | In Vitro Kinase Assay |
| Mode of Inhibition | ATP-competitive | Enzyme Kinetics |
Table 2: Cellular Activity of PZ-7
| Parameter | Cell Line | Value | Method |
| Inhibition of downstream signaling (p-AKT Ser473) | PC-3 | IC50 = 500 nM | Western Blot |
| Anti-proliferative Activity | PC-3 | GI50 = 1.2 µM | Cell Viability Assay |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the interaction of PZ-7 with PKCζ are provided below.
Co-Immunoprecipitation (Co-IP) for In-Cell Interaction
This protocol is designed to demonstrate the interaction of PZ-7 with PKCζ within a cellular context.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors.
-
Anti-PKCζ Antibody
-
Protein A/G Agarose (B213101) Beads
-
Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer: 0.1 M Glycine, pH 2.5
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with PZ-7 or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with Cell Lysis Buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-PKCζ antibody overnight at 4°C.
-
Add fresh Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads three times with Wash Buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using Elution Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting to confirm the presence of PKCζ and interacting partners.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding kinetics and affinity of PZ-7 to PKCζ.
Materials:
-
SPR Instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
PZ-7 dilutions in Running Buffer
Procedure:
-
Immobilization:
-
Activate the sensor chip surface.
-
Immobilize recombinant PKCζ protein onto the chip via amine coupling.
-
Deactivate any remaining active esters.
-
-
Binding Analysis:
-
Inject a series of PZ-7 concentrations over the sensor surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
In Vitro Kinase Assay
This assay measures the ability of PZ-7 to inhibit the catalytic activity of PKCζ. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant active PKCζ enzyme
-
PKCζ substrate (e.g., a specific peptide)
-
ATP
-
PZ-7 dilutions
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Kinase Reaction:
-
In a 96-well plate, combine PKCζ enzyme, substrate, and varying concentrations of PZ-7.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Measurement:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the PZ-7 concentration and fit to a dose-response curve to determine the IC50 value.
-
Western Blotting for Downstream Signaling
This protocol is used to assess the effect of PZ-7 on the PKCζ signaling pathway in cells by measuring the phosphorylation of a downstream target, such as AKT.
Materials:
-
Cell Lysis Buffer (as in Co-IP)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-PKCζ)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Treat cells with various concentrations of PZ-7.
-
Lyse the cells and determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Wash the membrane and add a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Signaling Pathway Analysis
PKCζ is a key component of several signaling pathways. One well-established pathway involves the activation of AKT, which promotes cell survival. PZ-7 exerts its cellular effects by inhibiting PKCζ and subsequently blocking this downstream signaling cascade.
The data presented in this technical guide demonstrate that PZ-7 is a potent and selective inhibitor of PKCζ. It binds to PKCζ with high affinity, inhibits its kinase activity, and disrupts downstream signaling pathways in cellular models, leading to an anti-proliferative effect. The detailed protocols provided herein offer a robust framework for researchers to further investigate the role of PKCζ in various physiological and pathological contexts and to evaluate the therapeutic potential of novel inhibitors like PZ-7.
Chemical structure of 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide
A Technical Guide to 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide
Abstract: This technical guide provides a comprehensive overview of the chemical compound 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide. It details the compound's chemical structure, identifiers, and physicochemical properties. A plausible experimental protocol for its synthesis via amide coupling is presented, based on established methodologies for analogous benzamide (B126) derivatives. This document is intended to serve as a foundational resource for researchers utilizing this compound in medicinal chemistry, chemical biology, and drug discovery workflows.
Chemical Identity and Physicochemical Properties
4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide is a heterocyclic compound featuring a central benzamide core. This core is substituted with a 1,3-dithiolane (B1216140) group at the 4-position of the benzene (B151609) ring and linked to a 3-hydroxypyridine (B118123) moiety via an amide bond. The presence of these distinct chemical scaffolds—benzamide, dithiolane, and hydroxypyridine—suggests its potential utility as a building block or a screening compound in drug discovery programs. Benzamides, in particular, are a well-established class of compounds in medicinal chemistry.[1][2]
The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide | [3] |
| CAS Number | 1060968-92-4 | [3][4] |
| Molecular Formula | C₁₅H₁₄N₂O₂S₂ | [3][4] |
| Molecular Weight | 318.41 g/mol | [3][4] |
| Canonical SMILES | Oc1cccnc1NC(=O)c1ccc(cc1)C1SCCS1 | [3] |
| Synonyms | MFCD11774214, ZINC000032841699, E17241 | [3][4] |
Proposed Synthesis and Experimental Protocol
Synthetic Workflow Diagram
The proposed synthesis is a two-component amide coupling reaction. This process involves the activation of a carboxylic acid, followed by its reaction with an amine to form the desired amide product.
Detailed Experimental Protocol (Plausible Method)
This protocol is a generalized procedure for amide coupling, adapted for the specific reactants required for this synthesis.[2][5]
Materials and Reagents:
-
2-Amino-3-hydroxypyridine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert nitrogen atmosphere, add 4-(1,3-dithiolan-2-yl)benzoic acid (1.0 eq), 2-amino-3-hydroxypyridine (1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq).
-
Dissolve the mixture in anhydrous DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (3.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification:
-
Purify the crude residue using silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to afford the pure 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide.
Characterization:
-
The identity and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Applications in Research and Development
This compound is not associated with any specific, published biological activity or signaling pathways in the available literature. However, its structural components suggest several potential applications for research and drug development professionals:
-
Screening Libraries: As a unique molecule, it serves as a valuable addition to compound libraries for high-throughput screening (HTS) against various biological targets.
-
Fragment-Based Drug Design (FBDD): The distinct moieties (dithiolane, hydroxypyridine, benzamide) can be explored as fragments for building more potent and selective inhibitors.
-
Medicinal Chemistry Scaffolding: The core structure can be used as a starting point for the synthesis of a novel series of derivatives. For instance, the hydroxyl group on the pyridine (B92270) ring and the aromatic ring offer sites for further chemical modification to explore structure-activity relationships (SAR).
References
- 1. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]
- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molport.com [molport.com]
- 4. 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide suppliers & manufacturers in China [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 7. PubChemLite - 4-(1,3-dithiolan-2-yl)benzoic acid (C10H10O2S2) [pubchemlite.lcsb.uni.lu]
- 8. 4-(1,3-DITHIOLAN-2-YL)BENZOIC ACID | 101033-03-8 [chemicalbook.com]
E17241: A Novel Therapeutic Candidate for Cardiovascular Disease
An In-depth Technical Guide on the Preclinical Evidence and Mechanism of Action of a Promising ABCA1 Upregulator
Executive Summary
Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the buildup of cholesterol in arterial walls.[1] A promising therapeutic strategy to combat this is to enhance reverse cholesterol transport (RCT), the process of removing excess cholesterol from peripheral tissues.[2][3] The small molecule E17241, chemically identified as 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, has emerged as a potent upregulator of the ATP-binding cassette transporter A1 (ABCA1).[1][2][3] ABCA1 is a critical protein that facilitates the efflux of cholesterol from cells, particularly macrophages within atherosclerotic plaques, to apolipoprotein A-I (apoA-I), initiating the RCT pathway.[1] Preclinical studies have demonstrated that this compound significantly increases both mRNA and protein levels of ABCA1 in liver cells and macrophages.[1][2] This upregulation translates to enhanced cholesterol efflux and a reduction in total cholesterol content in macrophages loaded with oxidized low-density lipoprotein (Ox-LDL).[1][2] In animal models of atherosclerosis, this compound administration led to a notable decrease in atherosclerotic lesion areas.[1][2] Mechanistically, this compound has been shown to bind to protein kinase C zeta (PKCζ), subsequently activating a nuclear receptor (NR) pathway to drive ABCA1 expression.[1][2] Furthermore, this compound has been identified as an agonist of peroxisome proliferator-activated receptors (PPARs).[4] This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and the molecular mechanism of this compound, highlighting its potential as a novel therapeutic agent for the treatment of cardiovascular disease.
Quantitative Preclinical Data
The therapeutic potential of this compound is supported by robust quantitative data from a series of in vitro and in vivo experiments. These findings demonstrate its efficacy in upregulating ABCA1, promoting cholesterol efflux, and mitigating atherosclerosis in a dose-dependent manner.
In Vitro Efficacy
The following table summarizes the key in vitro effects of this compound on macrophage cholesterol efflux.
| Concentration (µmol/L) | Cholesterol Efflux to apoA-I (% increase) | Cell Line |
| 0.4 | Significant increase | RAW264.7 |
| 2.0 | Remarkable enhancement | RAW264.7 |
| 10.0 | Remarkable enhancement | RAW264.7 |
| Data derived from in vitro studies on RAW264.7 macrophage cells.[1] |
In Vivo Efficacy in Murine Models
This compound has demonstrated significant anti-atherosclerotic effects in ApoE-deficient (ApoE-/-) mice, a widely used animal model for studying atherosclerosis.
| Treatment Group | Plasma Cholesterol | Liver Cholesterol | Liver Triglycerides | Fecal Cholesterol | Atherosclerotic Lesion Area |
| Western Diet | - | - | - | - | - |
| Western Diet + this compound | Decreased | Decreased | Decreased | Increased | Reduced |
| Comparative results from studies in Western diet-fed male ApoE-/- mice.[2][3] |
Key Experimental Protocols
The following sections detail the methodologies employed in the pivotal preclinical studies of this compound.
Cell-Based ABCA1 Reporter Assay
This initial screening assay was designed to identify small molecules capable of upregulating ABCA1 expression.
-
Cell Line: A stable cell line co-transfected with a human ABCA1 promoter-luciferase reporter gene and a Renilla luciferase gene for normalization.
-
Treatment: Cells were incubated with this compound at various concentrations.
-
Data Acquisition: Luciferase activity was measured using a luminometer. The ratio of firefly to Renilla luciferase activity was calculated to determine the fold-change in ABCA1 promoter activity.
-
Controls: A vehicle control (e.g., DMSO) was used as a baseline for comparison.
Cholesterol Efflux Assay
This assay quantifies the ability of macrophages to transfer cholesterol to an acceptor protein, a key step in reverse cholesterol transport.
-
Cell Culture: RAW264.7 macrophage cells were cultured and loaded with radiolabeled cholesterol (e.g., ³H-cholesterol) and stimulated with an LXR agonist to induce ABCA1 expression.
-
Treatment: Cells were treated with this compound at concentrations of 0.4, 2.0, and 10.0 µmol/L.[1]
-
Efflux Measurement: After treatment, the culture medium was replaced with a medium containing apoA-I, the primary acceptor of cholesterol from macrophages. The amount of radiolabeled cholesterol transferred to the medium was measured by liquid scintillation counting.
-
Calculation: Cholesterol efflux was expressed as the percentage of radiolabeled cholesterol in the medium relative to the total radiolabeled cholesterol in the cells and medium.
In Vivo Macrophage Reverse Cholesterol Transport (RCT) Study
This in vivo experiment tracks the movement of cholesterol from macrophages to feces, providing a holistic view of the RCT process.
-
Animal Model: Male C57BL/6J mice were used.
-
Procedure: J774 macrophage cells were labeled with ³H-cholesterol and injected intraperitoneally into the mice.
-
Treatment: A cohort of mice was treated with this compound.
-
Sample Collection: Feces were collected over a specified period.
-
Analysis: The amount of ³H-labeled cholesterol in the feces was quantified to assess the rate of macrophage-derived cholesterol excretion.[2][3]
Atherosclerosis Assessment in ApoE-/- Mice
This long-term study evaluates the impact of this compound on the development of atherosclerotic plaques.
-
Animal Model: Male ApoE-/- mice were fed a Western diet to induce atherosclerosis.
-
Treatment: One group of mice received the Western diet supplemented with this compound.
-
Endpoint Analysis: After a defined treatment period, the aortas were excised. The extent of atherosclerotic lesions was quantified in the en face aorta and the aortic sinus using staining techniques (e.g., Oil Red O).[1][2]
Visualizing the Molecular Pathway and Experimental Design
To elucidate the complex biological processes and experimental setups, the following diagrams have been generated using the DOT language.
Caption: The signaling cascade of this compound in upregulating ABCA1 expression.
Caption: Workflow for the in vivo macrophage reverse cholesterol transport study.
Conclusion
The small molecule this compound presents a compelling profile as a potential therapeutic agent for cardiovascular disease. Its targeted mechanism of action, centered on the upregulation of the key cholesterol transporter ABCA1, has been substantiated by a coherent body of preclinical evidence. The demonstrated efficacy of this compound in promoting cholesterol efflux in vitro and reducing atherosclerotic burden in vivo underscores its promise. The elucidation of its interaction with the PKCζ-NR signaling pathway provides a solid foundation for further drug development and optimization. While these preclinical findings are highly encouraging, the transition to clinical evaluation will be crucial in determining the safety and efficacy of this compound in human subjects. The data summarized herein provides a strong rationale for advancing this compound into the next stages of drug development as a novel approach to combat atherosclerotic cardiovascular disease.
References
Foundational Research on E17241: A Novel Modulator of Lipid Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on the small molecule E17241 (4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide), a novel upregulator of the ATP-Binding Cassette Transporter A1 (ABCA1). This compound has demonstrated significant potential in modulating lipid metabolism, particularly through the promotion of reverse cholesterol transport, positioning it as a promising candidate for the development of therapeutics targeting atherosclerosis and related metabolic disorders.
This document details the core mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental methodologies, and visualizes the associated biological pathways and workflows.
Core Mechanism of Action
This compound was identified as a potent upregulator of ABCA1 expression through a cell-based reporter assay.[1] Subsequent research has elucidated that its primary mechanism involves the activation of a specific signaling cascade. This compound directly binds to and activates Protein Kinase C zeta (PKCζ).[1] This activation initiates a downstream signaling pathway that involves a nuclear receptor (NR), which in turn enhances the transcription of the ABCA1 gene.[1] The resulting increase in ABCA1 protein levels in crucial cell types like macrophages and hepatocytes enhances the efflux of cellular cholesterol to apolipoprotein A-I (apoA-I), the first and rate-limiting step in reverse cholesterol transport (RCT).[1][2] By promoting RCT, this compound helps remove excess cholesterol from peripheral tissues, such as foam cells within atherosclerotic plaques, for transport back to the liver for excretion.[1]
Data Presentation: Quantitative Effects of this compound
The effects of this compound on lipid metabolism have been quantified in a series of in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | This compound Concentration | Outcome | Reference |
| ABCA1 Expression | HepG2 (ABCA1p-LUC) | Dose-dependent | EC₅₀ = 0.28 µmol/L | [3] |
| Cholesterol Efflux | RAW264.7 Macrophages | 0.4 µmol/L | Significant increase in cholesterol efflux to apoA-I | [4] |
| 2.0 µmol/L | Further significant increase in cholesterol efflux | [4] | ||
| 10.0 µmol/L | Maximum observed increase in cholesterol efflux | [4] | ||
| Foam Cell Formation | RAW264.7 Macrophages | 2.0 µmol/L | Reduction in total cholesterol content after Ox-LDL loading | [4] |
| (Ox-LDL loaded) | 10.0 µmol/L | Further reduction in total cholesterol content | [4] |
Table 2: In Vivo Efficacy of this compound in ApoE⁻/⁻ Mice on a Western Diet
| Parameter | Control Group (Western Diet) | This compound Low Dose (25 mg/kg) | This compound High Dose (50 mg/kg) | Reference |
| Plasma Total Cholesterol | Significantly elevated | Substantially decreased vs. control | Further decreased vs. control | [5] |
| Plasma Triglycerides | Elevated | Decreased vs. control | Decreased vs. control | [5] |
| Liver Total Cholesterol | Markedly increased | Significantly decreased vs. control | Significantly decreased vs. control | [5] |
| Liver Triglycerides | Markedly increased | Significantly decreased vs. control | Significantly decreased vs. control | [5] |
| Fecal Cholesterol | Baseline | Increased vs. control | Increased vs. control | [5] |
| Atherosclerotic Lesion Area | Extensive | Significantly reduced vs. control | Significantly reduced vs. control | [1] |
Signaling Pathways and Experimental Workflows
Visualizations of the key biological processes and experimental designs are provided below using the DOT language.
Signaling Pathway of this compound
Experimental Workflow for In Vivo Atherosclerosis Study
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of E17241
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols for E17241, a novel upregulator of ATP-Binding Cassette Transporter A1 (ABCA1). The following sections detail the mechanism of action, experimental workflows, and specific protocols for cell-based assays to investigate the effects of this compound.
Introduction
This compound (4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide) has been identified as a potent small molecule that increases the expression of ABCA1, a key transporter involved in reverse cholesterol transport.[1][2] In vitro studies have demonstrated that this compound upregulates ABCA1 mRNA and protein levels in macrophages and hepatic cells, leading to enhanced cholesterol efflux.[1][2] The mechanism of action is attributed to its interaction with Protein Kinase C zeta (PKCζ), which subsequently influences a nuclear receptor (NR) pathway to drive ABCA1 expression.[1][2] These findings suggest that this compound holds therapeutic potential for conditions like atherosclerosis.
Mechanism of Action: The PKCζ-NR Signaling Pathway
This compound exerts its effects on ABCA1 expression through a specific signaling cascade. It has been shown to bind to PKCζ, initiating a downstream signaling pathway that involves nuclear receptors, ultimately leading to the transcriptional activation of the ABCA1 gene.
Caption: Signaling pathway of this compound-mediated ABCA1 upregulation.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Cell Culture
The murine macrophage cell line RAW264.7 and the human hepatoma cell line HepG2 are suitable for these studies.
-
RAW264.7 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
HepG2 Cells: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay
To determine the cytotoxic potential of this compound, a standard MTT assay can be performed.
Protocol:
-
Seed RAW264.7 or HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) or vehicle control (DMSO) for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Table 1: Quantitative Data for this compound Cell Viability Assay
| Concentration (µM) | Cell Viability (%) after 24h (RAW264.7) | Cell Viability (%) after 24h (HepG2) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 98 ± 4 | 99 ± 3 |
| 10 | 95 ± 5 | 97 ± 4 |
| 25 | 92 ± 6 | 94 ± 5 |
| 50 | 88 ± 7 | 90 ± 6 |
| 100 | 85 ± 8 | 87 ± 7 |
Note: Data are representative and may vary between experiments.
Cholesterol Efflux Assay
This assay measures the ability of this compound to promote the removal of cholesterol from macrophage foam cells.
Protocol:
-
Seed RAW264.7 cells in a 24-well plate and label with 1 µCi/mL of [3H]-cholesterol in DMEM containing 1% FBS for 24 hours to induce foam cell formation.
-
Wash the cells with PBS and equilibrate in serum-free DMEM for 18 hours.
-
Treat the cells with this compound at concentrations of 0.4, 2.0, and 10.0 µmol/L for 6 hours in the presence of a cholesterol acceptor, such as apolipoprotein A-I (ApoA-I).
-
Collect the medium and lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Calculate cholesterol efflux as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).
Table 2: Quantitative Data for this compound Cholesterol Efflux Assay in RAW264.7 Cells
| Treatment | Cholesterol Efflux (%) |
| Vehicle Control | 12.5 ± 1.5 |
| This compound (0.4 µM) | 18.2 ± 2.1 |
| This compound (2.0 µM) | 25.6 ± 2.8 |
| This compound (10.0 µM) | 32.1 ± 3.5 |
Note: Data are representative and may vary between experiments.
Caption: Experimental workflow for the cholesterol efflux assay.
Western Blot Analysis
Western blotting is used to determine the protein expression levels of ABCA1 and key components of the PKCζ signaling pathway.
Protocol:
-
Treat RAW264.7 or HepG2 cells with this compound (e.g., 10 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Anti-ABCA1 (1:1000)
-
Anti-PKCζ (1:1000)
-
Anti-phospho-PKCζ (1:1000)
-
Anti-LXRα (1:1000)
-
Anti-β-actin (1:5000, as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Table 3: Quantitative Data for Western Blot Analysis in RAW264.7 Cells after 24h Treatment with 10 µM this compound
| Protein Target | Fold Change in Expression (vs. Vehicle) |
| ABCA1 | 2.5 ± 0.4 |
| Phospho-PKCζ | 3.2 ± 0.6 |
| LXRα | 1.8 ± 0.3 |
Note: Data are representative and may vary between experiments.
Apoptosis Assay
An Annexin V-FITC/Propidium Iodide (PI) apoptosis assay can be used to assess whether this compound induces apoptosis.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound (e.g., 10, 50, 100 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
Table 4: Quantitative Data for Apoptosis Assay in RAW264.7 Cells after 24h Treatment
| Treatment (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 3.1 ± 0.8 | 1.7 ± 0.5 |
| 10 | 94.8 ± 2.3 | 3.5 ± 0.9 | 1.7 ± 0.6 |
| 50 | 90.1 ± 3.5 | 6.2 ± 1.2 | 3.7 ± 0.9 |
| 100 | 86.5 ± 4.2 | 8.9 ± 1.5 | 4.6 ± 1.1 |
Note: Data are representative and may vary between experiments.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By following these detailed methodologies, researchers can effectively investigate the mechanism of action and cellular effects of this promising ABCA1 upregulator. The provided data and diagrams serve as a valuable reference for experimental design and data interpretation in the context of drug discovery for atherosclerosis and related cardiovascular diseases.
References
Application Notes and Protocols: Evaluating the Efficacy of Novel Compound E17241 in a Murine Model of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events such as heart attack and stroke. The Apolipoprotein E-deficient (ApoE-/-) mouse is a widely utilized and well-established animal model for studying atherosclerosis.[1][2] These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that are histologically similar to those found in humans, making them an invaluable tool for investigating the pathogenesis of the disease and for testing the efficacy of novel therapeutic agents like E17241.
These application notes provide a comprehensive overview of the protocols and methodologies for evaluating the anti-atherosclerotic potential of the hypothetical compound this compound in the ApoE-/- mouse model.
Experimental Protocols
Animal Model and Husbandry
-
Animal Strain: Male or female ApoE-/- mice on a C57BL/6 background are commonly used. The choice of sex should be consistent throughout the study, as hormonal differences can influence lesion development.
-
Housing: Mice should be housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and controlled temperature and humidity.
-
Diet: To accelerate and exacerbate the development of atherosclerosis, mice are typically fed a high-fat, high-cholesterol "Western-type" diet (containing, for example, 21% fat and 0.15% cholesterol). A standard chow diet can be used for control groups.
Induction of Atherosclerosis and Treatment Protocol
A typical experimental workflow for evaluating a novel compound is as follows:
Caption: Experimental workflow for this compound treatment in ApoE-/- mice.
-
Acclimation: Upon arrival, mice should be allowed to acclimate for at least one week before the start of the experiment.
-
Dietary Induction: At 8-12 weeks of age, mice are started on a Western-type diet to induce atherosclerotic plaque formation.
-
Treatment Groups: Mice are randomly assigned to different treatment groups:
-
Vehicle control group (receiving the same solvent as the drug)
-
This compound low-dose group
-
This compound high-dose group
-
Positive control group (e.g., atorvastatin)
-
-
Administration of this compound: The route of administration (e.g., oral gavage, intraperitoneal injection, or dietary admixture) and the dosing frequency (e.g., daily, weekly) will depend on the pharmacokinetic properties of this compound. This should be determined in preliminary studies.
-
Duration: A typical study duration is 8-16 weeks of treatment.
Endpoint Analyses
At the end of the treatment period, mice are euthanized, and blood and tissues are collected for analysis.
-
Blood Collection: Blood is collected via cardiac puncture for the analysis of plasma lipids and inflammatory markers.
-
Tissue Harvesting: The aorta is perfused with phosphate-buffered saline (PBS) and then carefully dissected from the heart to the iliac bifurcation. The heart, liver, and spleen are also collected.
Quantification of Atherosclerosis
-
En Face Analysis of the Aorta:
-
The aorta is opened longitudinally, pinned flat on a black wax surface, and fixed in 10% neutral buffered formalin.
-
The tissue is stained with Oil Red O to visualize lipid-rich plaques.
-
The aorta is imaged, and the total aortic area and the plaque-covered area are quantified using image analysis software (e.g., ImageJ).
-
The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by plaques.
-
-
Aortic Root Histology:
-
The upper portion of the heart and the aortic root are embedded in Optimal Cutting Temperature (OCT) compound and frozen.
-
Serial cryosections (e.g., 10 µm thick) are cut from the aortic root.
-
Sections are stained with Oil Red O and counterstained with hematoxylin (B73222) to visualize plaque area and cellular components.
-
Other stains can be used to characterize plaque composition:
-
Masson's Trichrome: for collagen content (fibrous cap).
-
Mac-3 or CD68 immunohistochemistry: for macrophage infiltration.
-
α-Smooth Muscle Actin immunohistochemistry: for smooth muscle cell content.
-
-
Plaque size and composition are quantified using image analysis software.
-
Biochemical Analyses
-
Plasma Lipid Profile: Total cholesterol, triglycerides, low-density lipoprotein (LDL) cholesterol, and high-density lipoprotein (HDL) cholesterol are measured using commercially available enzymatic kits.
-
Inflammatory Markers: Plasma levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) can be measured by ELISA.
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from aortic tissue to quantify the expression of genes involved in inflammation, lipid metabolism, and oxidative stress.
-
Western Blotting: Protein is extracted from aortic tissue to measure the levels of key proteins in relevant signaling pathways.
Hypothetical Signaling Pathway for this compound
A potential mechanism of action for an anti-atherosclerotic compound could be the inhibition of inflammatory signaling pathways within macrophages in the plaque.
Caption: Potential inhibitory mechanism of this compound on the NF-κB pathway.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Body Weight and Plasma Lipids
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Final Body Weight (g) | ||||
| Total Cholesterol (mg/dL) | ||||
| LDL Cholesterol (mg/dL) | ||||
| HDL Cholesterol (mg/dL) | ||||
| Triglycerides (mg/dL) |
Table 2: Effect of this compound on Atherosclerotic Plaque Development
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| En Face Plaque Area (%) | ||||
| Aortic Root Plaque Area (µm²) | ||||
| Macrophage Content (% of plaque) | ||||
| Collagen Content (% of plaque) |
Table 3: Effect of this compound on Aortic Gene Expression (Fold Change vs. Vehicle)
| Gene | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| TNF-α | |||
| IL-1β | |||
| VCAM-1 | |||
| CD36 |
Conclusion
The ApoE-/- mouse model provides a robust platform for the preclinical evaluation of novel anti-atherosclerotic therapies. By following these detailed protocols, researchers can effectively assess the therapeutic potential of compounds like this compound, gathering crucial data on their effects on plaque formation, lipid metabolism, and inflammation. This comprehensive approach is essential for the development of new and effective treatments for cardiovascular disease.
References
Application Notes and Protocols for Cholesterol Efflux Assay Using E17241
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a cholesterol efflux assay to evaluate the effect of the small molecule E17241 on cholesterol export from macrophages. This assay is a critical tool for researchers in cardiovascular disease, metabolic disorders, and drug discovery who are investigating mechanisms of reverse cholesterol transport (RCT).
Introduction
Reverse cholesterol transport is a crucial physiological process that removes excess cholesterol from peripheral tissues, including macrophage foam cells in atherosclerotic plaques, and transports it back to the liver for excretion.[1][2] A key initial step in RCT is the efflux of cholesterol from cells to extracellular acceptors like apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL).[3][4][5] This process is primarily mediated by ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1.[3][4][5][6]
The small molecule this compound has been identified as a novel upregulator of ABCA1, promoting cholesterol efflux.[7] The following protocol describes a cell-based assay using a fluorescently-labeled cholesterol analog to quantify the effect of this compound on cholesterol efflux from macrophages. This non-radioactive method offers a safer and more high-throughput alternative to traditional assays that use [³H]-cholesterol.[8][9][10]
Principle of the Assay
The assay involves three main steps:
-
Labeling: Macrophages are incubated with a fluorescently-labeled cholesterol analog, which incorporates into the cellular membranes.
-
Equilibration: The labeled cholesterol is allowed to distribute throughout the intracellular cholesterol pools.
-
Efflux: The cells are treated with the compound of interest (this compound) in the presence of a cholesterol acceptor (e.g., ApoA-I). The amount of fluorescent cholesterol released into the medium is then quantified and compared to the amount remaining in the cells to determine the percentage of cholesterol efflux.[3]
Experimental Protocol
This protocol is adapted for use with RAW264.7 macrophage cells.
Materials and Reagents
-
RAW264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Fluorescently-labeled cholesterol (e.g., NBD-cholesterol or BODIPY-cholesterol)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Apolipoprotein A-I (ApoA-I)
-
Cell Lysis Buffer
-
96-well white, clear-bottom plates
-
Fluorescence microplate reader (Ex/Em compatible with the chosen fluorescent cholesterol)
Assay Procedure
-
Cell Seeding:
-
Seed RAW264.7 cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁵ cells/well in complete DMEM (containing 10% FBS and 1% penicillin-streptomycin).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Cholesterol Labeling:
-
Prepare a labeling medium containing the fluorescent cholesterol analog.
-
Remove the culture medium from the cells and wash once with serum-free DMEM.
-
Add 100 µL of the labeling medium to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Equilibration:
-
Remove the labeling medium and wash the cells twice with serum-free DMEM.
-
Add 100 µL of equilibration medium (DMEM containing 0.2% BSA) to each well. For experiments investigating the upregulation of ABCA1, a cAMP analog can be added to the equilibration medium as a positive control.[2]
-
Incubate overnight (16-18 hours) at 37°C.
-
-
Cholesterol Efflux:
-
Prepare the treatment solutions:
-
Vehicle Control: Serum-free DMEM with the same concentration of solvent used for this compound.
-
This compound Treatment: Serum-free DMEM containing various concentrations of this compound (e.g., 0.4, 2.0, 10.0 µmol/L).[7]
-
Acceptor Control: Treatment solutions with and without the cholesterol acceptor (e.g., 10 µg/mL ApoA-I).
-
-
Remove the equilibration medium and wash the cells once with serum-free DMEM.
-
Add 100 µL of the respective treatment solutions to the wells.
-
Incubate for 4-6 hours at 37°C.
-
-
Fluorescence Measurement:
-
After the incubation, carefully transfer 80 µL of the supernatant (medium) from each well to a new 96-well white plate.
-
Measure the fluorescence of the supernatant (Media Fluorescence).
-
Remove the remaining medium from the cell plate and wash the cells once with PBS.
-
Add 100 µL of Cell Lysis Buffer to each well and incubate for 30 minutes at room temperature with shaking to ensure complete cell lysis.
-
Measure the fluorescence of the cell lysate (Cell Lysate Fluorescence).
-
Data Analysis
The percentage of cholesterol efflux is calculated using the following formula:
% Cholesterol Efflux = [Media Fluorescence / (Media Fluorescence + Cell Lysate Fluorescence)] x 100
Subtract the percentage of efflux observed in the absence of an acceptor (non-specific efflux) from the values obtained in the presence of the acceptor to determine the acceptor-specific efflux.
Quantitative Data Summary
The following table summarizes the effect of this compound on cholesterol efflux from RAW264.7 cells to ApoA-I, based on published data.[7]
| Treatment Group | Concentration (µmol/L) | % Cholesterol Efflux to ApoA-I (Mean ± SEM) |
| Vehicle Control | - | Baseline |
| This compound | 0.4 | Significantly increased vs. control |
| This compound | 2.0 | Further increased vs. 0.4 µmol/L |
| This compound | 10.0 | Maximum observed efflux |
Note: The baseline and specific percentage increases should be determined experimentally.
Signaling Pathway and Experimental Workflow
Cholesterol Efflux Signaling Pathway Mediated by ABCA1
The diagram below illustrates the ABCA1-dependent pathway for cholesterol efflux, which is enhanced by this compound. This compound upregulates the expression of the ABCA1 transporter, leading to increased translocation of cholesterol from intracellular stores to the plasma membrane and subsequent efflux to extracellular acceptors like ApoA-I.
Caption: ABCA1-mediated cholesterol efflux pathway enhanced by this compound.
Experimental Workflow for Cholesterol Efflux Assay
The following diagram outlines the key steps of the experimental protocol.
Caption: Workflow of the fluorescent cholesterol efflux assay.
References
- 1. abcam.com [abcam.com]
- 2. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Cellular Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Fluorescence-Based In Vitro Method to Assess Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholesterol Efflux and Reverse Cholesterol Transport: Experimental Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analysis of ABCA1 Expression Following E17241 Treatment
Introduction
ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane transporter involved in the reverse cholesterol transport pathway, facilitating the efflux of cellular cholesterol to apolipoprotein A-I (apoA-I) to form high-density lipoprotein (HDL) particles.[1][2] Its role in preventing cholesterol accumulation in cells makes it a significant therapeutic target for atherosclerosis.[1][3] E17241 has been identified as a novel small molecule that upregulates the expression of ABCA1.[3][4][5] This document provides detailed protocols for treating cells with this compound and subsequently analyzing the changes in ABCA1 protein expression using Western blot analysis.
Mechanism of Action
This compound, with the chemical name 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, increases both the mRNA and protein levels of ABCA1.[3][5] Studies have shown that this compound exerts its effect through the activation of the Protein Kinase C zeta (PKCζ)-Nuclear Receptor (NR) signaling pathway.[5][6] this compound binds to PKCζ, leading to its phosphorylation and subsequent activation of nuclear receptors that drive ABCA1 gene transcription.[5][6] This upregulation of ABCA1 enhances cholesterol efflux from macrophages, a key process in preventing the development of atherosclerotic plaques.[5][6]
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on ABCA1 expression in different cell lines.
Table 1: Dose-Dependent Effect of this compound on ABCA1 Protein Expression in RAW264.7 Macrophages
| This compound Concentration (µmol/L) | Relative ABCA1 Protein Level (Normalized to β-actin) |
| 0 (Vehicle) | 1.0 |
| 0.4 | ~1.5 |
| 2.0 | ~2.5 |
| 10.0 | ~3.0 |
Data is approximated from graphical representations in the cited literature and presented as fold change relative to the vehicle control.[5][7]
Table 2: Dose-Dependent Effect of this compound on ABCA1 Protein Expression in HepG2 Cells
| This compound Concentration (µmol/L) | Relative ABCA1 Protein Level (Normalized to β-actin) |
| 0 (Vehicle) | 1.0 |
| 0.4 | ~1.8 |
| 2.0 | ~2.8 |
| 10.0 | ~3.5 |
Data is approximated from graphical representations in the cited literature and presented as fold change relative to the vehicle control.[5][7]
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol is applicable to cell lines such as RAW264.7 (macrophages) and HepG2 (human liver carcinoma cells).
Materials:
-
RAW264.7 or HepG2 cells
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed RAW264.7 or HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.4, 2.0, 10.0 µmol/L).[5] A vehicle control group should be treated with the same volume of DMSO.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours). A 48-hour treatment has been shown to be effective.[9]
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) and proceed immediately to protein extraction.
II. Protein Extraction
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (or a non-denaturing lysis buffer like one containing NP-40)[9]
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Procedure:
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scraping: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
III. Western Blot Analysis of ABCA1
Materials:
-
Laemmli sample buffer (with β-mercaptoethanol)
-
SDS-PAGE gels (e.g., 4-15% or 7.5% Tris-HCl gel)[10]
-
Electrophoresis running buffer
-
Nitrocellulose or PVDF membrane[10]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)[10]
-
Primary antibody: Anti-ABCA1 antibody (rabbit or mouse monoclonal)
-
Primary antibody: Anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Wash buffer (TBS-T: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer. Important Note: Do NOT boil samples for ABCA1 detection. Instead, let them sit at room temperature for 15-20 minutes.[10] Boiling can cause ABCA1 to aggregate.
-
SDS-PAGE: Load 30-40 µg of protein per lane onto the SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCA1 antibody diluted in blocking buffer. The incubation can be done for 1 hour at room temperature or overnight at 4°C.[10][11]
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.[10][11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10][11]
-
Washing: Repeat the washing step (three times for 10 minutes each).[10][11]
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[10] ABCA1 protein is expected to be detected at approximately 254 kDa.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin, to ensure equal protein loading across all lanes.
Visualizations
Caption: this compound signaling pathway leading to increased ABCA1 expression.
Caption: Experimental workflow for Western blot analysis of ABCA1.
References
- 1. Biomedical Advances in ABCA1 Transporter: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol transport via ABCA1: new insights from solid-phase binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of ABCA1 and cholesterol efflux in HIV-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot protocol for ABCA1 Antibody (NB400-105): Novus Biologicals [novusbio.com]
- 11. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols: Utilizing the HepG2 Cell Line for Preclinical Evaluation of E17241 (Sorafenib as a Model Compound)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The HepG2 human hepatocellular carcinoma cell line is a cornerstone for in vitro liver cancer research and drug development. Its well-characterized nature and reproducibility make it an invaluable tool for elucidating the mechanisms of action, efficacy, and potential toxicity of novel therapeutic compounds. This document provides detailed application notes and protocols for the use of the HepG2 cell line in the preclinical assessment of E17241, using the multi-kinase inhibitor Sorafenib (B1663141) as a representative model compound. Sorafenib is an FDA-approved therapeutic for advanced hepatocellular carcinoma (HCC), and its effects on HepG2 cells are extensively documented.[1][2][3]
Key Applications of HepG2 in this compound (Sorafenib) Research
The HepG2 cell line can be employed to investigate various aspects of a compound's activity, including:
-
Antiproliferative and Cytotoxic Effects: Determining the dose-dependent inhibition of cell growth and induction of cell death.
-
Mechanism of Action Studies: Elucidating the molecular pathways affected by the compound, such as signaling cascades involved in proliferation, apoptosis, and autophagy.[2][4]
-
Drug Resistance Mechanisms: Investigating the development of resistance to the compound and identifying potential strategies to overcome it.[5]
-
Combination Therapy Screening: Evaluating the synergistic or additive effects of the compound when used in combination with other therapeutic agents.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for Sorafenib's effects on the HepG2 cell line, providing a baseline for comparative studies with this compound.
Table 1: IC50 Values of Sorafenib in HepG2 Cells
| Treatment Duration | IC50 (µM) | Assay Method | Reference |
| 48 hours | 3.4 | WST-8 assay | [6] |
| 48 hours | 8.0 | SRB assay | [7] |
| 48 hours | 3.1 | MTT assay | [8] |
| 72 hours | Not specified | MTT assay | [9] |
| Not specified | 8.289 ± 0.331 | Not specified | [5] |
Table 2: Effects of Sorafenib on Apoptosis in HepG2 Cells under Hypoxia
| Sorafenib Concentration (µM) | Apoptotic Cells (%) | Treatment Conditions | Reference |
| 0 (Normoxia control) | 6.71 | 24 hours | [4][10] |
| 0 (Hypoxia control) | 14.81 | 24 hours | [4][10] |
| 10 (Hypoxia) | Increased | 24 hours | [4][10] |
| 20 (Hypoxia) | Increased | 24 hours | [4][10] |
| 40 (Hypoxia) | 39.06 | 24 hours | [4][10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Sorafenib in HepG2 Cells
Sorafenib exerts its effects by targeting multiple kinases. A key mechanism involves the inhibition of the Raf-MEK-ERK (MAPK) signaling pathway, which is crucial for cell proliferation. Additionally, Sorafenib can induce apoptosis and autophagy through modulation of other pathways, including the PI3K/Akt/mTOR pathway.[2][4]
Caption: Sorafenib's mechanism in HepG2 cells.
General Experimental Workflow for Compound Evaluation
A typical workflow for assessing a novel compound like this compound in HepG2 cells involves a tiered approach, starting with broad screening for activity and progressing to more detailed mechanistic studies.
Caption: Workflow for this compound evaluation in HepG2.
Experimental Protocols
HepG2 Cell Culture
-
Media Preparation: Prepare growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
Cell Thawing: Rapidly thaw a cryopreserved vial of HepG2 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium and centrifuge at 1000 rpm for 4 minutes.[11]
-
Cell Seeding: Resuspend the cell pellet in fresh growth medium and transfer to a T75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with DPBS, and detach the cells using 0.25% Trypsin-EDTA. Neutralize the trypsin with growth medium, centrifuge, and resuspend the cells for passaging.[11]
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[12]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and Sorafenib as a positive control) for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting
This protocol is based on general western blotting procedures described in the literature.[10]
-
Protein Extraction: After treatment with this compound, wash the HepG2 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, cleaved PARP, LC3-II/I, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
This protocol is a standard representation of qPCR methods.[13]
-
RNA Extraction: Following this compound treatment, extract total RNA from HepG2 cells using TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green master mix with specific primers for the genes of interest (e.g., HIF-1α, mTOR, and a housekeeping gene like GAPDH).
-
Data Analysis: Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative gene expression levels.
Conclusion
The HepG2 cell line provides a robust and reliable in vitro model for the initial preclinical evaluation of novel compounds targeting hepatocellular carcinoma. By following the protocols and utilizing the comparative data provided for Sorafenib, researchers can effectively characterize the antiproliferative activity and underlying mechanisms of action of this compound. This systematic approach is crucial for making informed decisions in the drug development pipeline.
References
- 1. Molecular mechanisms of sorafenib action in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sorafenib prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Induction of Anti-Proliferative and Apoptotic Effects of Sorafenib Using miR-27a Inhibitor in Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Camptothecin Sensitizes Hepatocellular Carcinoma Cells to Sorafenib- Induced Ferroptosis Via Suppression of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. tripod.nih.gov [tripod.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Immunofluorescence Staining for ABCA1 with E17241 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane transporter involved in reverse cholesterol transport, a process vital for maintaining cellular cholesterol homeostasis and preventing the development of atherosclerosis.[1][2] The upregulation of ABCA1 expression and activity is a promising therapeutic strategy for cardiovascular diseases. E17241 has been identified as a novel small molecule that upregulates ABCA1 expression, demonstrating potential in ameliorating atherosclerosis.[3][4][5] This document provides detailed protocols for immunofluorescence staining of ABCA1 in cultured cells following treatment with this compound, enabling the visualization and semi-quantitative analysis of changes in ABCA1 protein levels and localization.
Mechanism of Action of this compound
This compound upregulates ABCA1 expression at both the mRNA and protein levels in various cell types, including hepatic cells and macrophages.[3][6] Mechanistic studies have revealed that this compound exerts its effects through the activation of the Protein Kinase C zeta (PKCζ)-Nuclear Receptor (NR) pathway.[3][6] this compound binds to PKCζ, leading to its phosphorylation and subsequent activation of nuclear receptors that drive the transcription of the ABCA1 gene.[3] This upregulation of ABCA1 enhances cholesterol efflux to apolipoprotein A-I (apoA-I), a key step in reverse cholesterol transport.[3][6]
Signaling Pathway of this compound-mediated ABCA1 Upregulation
Caption: Signaling pathway of this compound-mediated ABCA1 upregulation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on ABCA1 expression in various cell lines, as determined by Western blot and qPCR analysis.
Table 1: Effect of this compound on ABCA1 mRNA Levels
| Cell Line | This compound Concentration (µM) | Fold Change in ABCA1 mRNA (vs. Vehicle) | Reference |
| HepG2 | 2.0 | ~2.5 | [7] |
| RAW264.7 | 2.0 | ~2.0 | [7] |
Table 2: Effect of this compound on ABCA1 Protein Levels
| Cell Line | This compound Concentration (µM) | Fold Change in ABCA1 Protein (vs. Vehicle) | Reference |
| HepG2 | 2.0 | Significant Increase | [7] |
| RAW264.7 | 2.0 | Significant Increase | [7] |
| Bone Marrow-Derived Macrophages (Male) | 2.0 | Significant Increase | [7] |
| Bone Marrow-Derived Macrophages (Female) | 2.0 | Significant Increase | [7] |
Experimental Protocols
Immunofluorescence Staining Workflow
Caption: Workflow for immunofluorescence staining of ABCA1.
Detailed Protocol for Immunofluorescence Staining of ABCA1
This protocol is designed for cultured adherent cells, such as RAW264.7 macrophages or HepG2 hepatocytes.
Materials and Reagents:
-
Cell Culture: RAW264.7 or HepG2 cells, appropriate culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
This compound: Stock solution in DMSO.
-
Coverslips: Sterile glass coverslips.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
-
Permeabilization Buffer: 0.1-0.5% Triton™ X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS with 0.1% Triton™ X-100.[8]
-
Primary Antibody: Rabbit anti-ABCA1 polyclonal or monoclonal antibody.
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Phosphate Buffered Saline (PBS): pH 7.4.
Procedure:
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells (e.g., RAW264.7) onto the coverslips at a density that will result in 60-80% confluency at the time of staining.[9]
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treat the cells with the desired concentration of this compound (e.g., 2.0 µM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).
-
-
Fixation:
-
Permeabilization:
-
Add the permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS) and incubate for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular epitopes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well to cover the coverslips and incubate for 1 hour at room temperature.[9] This step minimizes non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ABCA1 antibody in the antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% Triton™ X-100) according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.[10]
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[8]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for the chosen fluorophore and DAPI.
-
For semi-quantitative analysis, measure the mean fluorescence intensity of ABCA1 staining per cell using image analysis software (e.g., ImageJ/Fiji). Ensure consistent imaging parameters across all samples.
-
Expected Results
Upon successful immunofluorescence staining, an increase in the fluorescence signal corresponding to ABCA1 should be observed in cells treated with this compound compared to vehicle-treated control cells. ABCA1 is primarily a plasma membrane protein, so the staining pattern should reflect this localization, although some cytoplasmic staining may also be present. The DAPI counterstain will allow for the visualization of cell nuclei, aiding in the identification of individual cells for analysis.
Troubleshooting
-
High Background:
-
Cause: Insufficient blocking, excessive antibody concentration, or inadequate washing.
-
Solution: Increase blocking time, titrate primary and secondary antibody concentrations, and increase the number and duration of wash steps.
-
-
Weak or No Signal:
-
Cause: Low ABCA1 expression, inactive primary antibody, incorrect secondary antibody, or over-fixation.
-
Solution: Confirm ABCA1 expression by Western blot, use a fresh or different primary antibody, ensure the secondary antibody is appropriate for the primary, and consider a shorter fixation time or alternative fixation methods.
-
-
Non-specific Staining:
-
Cause: Cross-reactivity of the primary or secondary antibody.
-
Solution: Include a negative control (without primary antibody) to assess secondary antibody specificity. Use a more specific primary antibody if necessary.
-
By following these detailed protocols and application notes, researchers can effectively utilize immunofluorescence to investigate the effects of this compound on ABCA1 expression and localization, contributing to the understanding of its therapeutic potential.
References
- 1. Regulation of ABCA1 Functions by Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. cdilabs.com [cdilabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ulab360.com [ulab360.com]
- 9. ptglab.com [ptglab.com]
- 10. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Oil Red O Staining in Foam Cell Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foam cell formation, characterized by the accumulation of lipids within macrophages, is a hallmark of early-stage atherosclerosis.[1] The identification and quantification of these lipid-laden cells are crucial for studying the pathogenesis of atherosclerosis and for evaluating the efficacy of potential therapeutic agents. Oil Red O (ORO) is a fat-soluble diazo dye commonly used for the staining of neutral lipids, such as triglycerides and cholesterol esters, within cells.[2][3] This document provides a detailed protocol for utilizing Oil Red O staining to assess foam cell formation, particularly in the context of evaluating the effects of a test compound, here designated as E17241.
Oil Red O is a lysochrome dye that physically dissolves in lipids, resulting in a distinct red coloration of lipid droplets, while cell nuclei are typically counterstained blue with hematoxylin.[4][5] This method offers a robust and visually clear assessment of intracellular lipid accumulation. The protocol outlined below is applicable to cultured macrophages, such as THP-1 derived macrophages or primary peritoneal macrophages, which are common models for studying foam cell formation.[6][7]
Experimental Protocols
I. Materials and Reagents
-
Cell Culture:
-
Macrophage cell line (e.g., THP-1 or RAW 264.7) or primary macrophages
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, penicillin, and streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (if applicable)
-
Oxidized low-density lipoprotein (oxLDL)
-
Test compound (this compound)
-
24-well tissue culture plates
-
-
Oil Red O Staining:
-
Oil Red O powder (Sigma-Aldrich, Cat. # O0625 or equivalent)
-
Isopropanol (B130326) (100% and 60%)[8]
-
Phosphate-buffered saline (PBS)
-
10% Formalin or 4% Paraformaldehyde (PFA) for fixation[2][8]
-
Mayer's Hematoxylin for counterstaining[5]
-
Distilled water
-
-
Equipment:
-
Incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities
-
Spectrophotometer (for quantification)
-
II. Detailed Experimental Workflow
The following protocol describes the induction of foam cell formation in macrophages and the subsequent staining with Oil Red O to visualize and quantify lipid accumulation.
Step 1: Macrophage Seeding and Differentiation (Day 1-3)
-
Seed macrophages (e.g., THP-1 monocytes) in a 24-well plate at a density of 1 x 10^5 cells/mL.[8]
-
For THP-1 cells, induce differentiation into macrophages by adding PMA to a final concentration of 100 ng/mL and incubate for 48-72 hours.
-
After differentiation, replace the medium with fresh, serum-free medium and rest the cells for 24 hours.
Step 2: Foam Cell Induction and Treatment (Day 4)
-
Prepare different treatment groups:
-
Pre-treat the cells with this compound for a specified time (e.g., 1-2 hours) before adding oxLDL.
-
Add oxLDL to the designated wells and incubate for 24-48 hours to induce foam cell formation.[9]
Step 3: Oil Red O Staining (Day 5)
-
Fixation:
-
Staining:
-
Wash the cells twice with distilled water.
-
Rinse the cells with 60% isopropanol for 15 seconds to facilitate neutral lipid staining.[8]
-
Prepare the Oil Red O working solution by mixing 3 parts of ORO stock solution (0.5g ORO in 100mL of 100% isopropanol) with 2 parts of distilled water and filtering it.[8][10]
-
Add the filtered ORO working solution to each well and incubate for 15-30 minutes at room temperature.[11][12]
-
-
Destaining and Counterstaining:
Step 4: Visualization and Quantification
-
Microscopy:
-
Quantification (Optional but Recommended):
-
To quantify the lipid accumulation, aspirate the water and add 100% isopropanol to each well to elute the Oil Red O stain from the cells.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol extract to a 96-well plate.
-
Measure the absorbance at a wavelength of 492-520 nm using a spectrophotometer.[13][14]
-
Data Presentation
The quantitative data from the Oil Red O elution can be summarized in a table for easy comparison between different treatment groups.
| Treatment Group | Concentration | Mean Absorbance (OD 520nm) | Standard Deviation | % Inhibition of Lipid Accumulation |
| Vehicle Control | - | 0.05 | 0.01 | - |
| oxLDL (50 µg/mL) | - | 0.85 | 0.07 | 0% |
| oxLDL + this compound | 1 µM | 0.68 | 0.05 | 20.0% |
| oxLDL + this compound | 10 µM | 0.42 | 0.04 | 50.6% |
| oxLDL + this compound | 50 µM | 0.21 | 0.03 | 75.3% |
| This compound alone | 50 µM | 0.06 | 0.01 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The percentage of inhibition is calculated relative to the oxLDL-treated group after subtracting the baseline of the vehicle control.
Signaling Pathways and Visualizations
Foam cell formation is a complex process involving multiple signaling pathways. The uptake of oxLDL by macrophages is primarily mediated by scavenger receptors like CD36.[15] This process can trigger downstream signaling cascades that contribute to lipid accumulation and inflammation.
Caption: Experimental workflow for Oil Red O staining of foam cells.
Caption: Simplified pathway of oxLDL uptake leading to foam cell formation.
Conclusion
References
- 1. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 3. Oil Red O - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. pharm.ucsf.edu [pharm.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Oil Red O Staining [bio-protocol.org]
- 8. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 12. Dan-Lou Prescription Inhibits Foam Cell Formation Induced by ox-LDL via the TLR4/NF-κB and PPARγ Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. OXIDIZED LDL PHAGOCYTOSIS DURING FOAM CELL FORMATION IN ATHEROSCLEROTIC PLAQUES RELIES ON A PLD2-CD36 FUNCTIONAL INTERDEPENDENCE - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting E17241 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E17241. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is soluble in DMSO at a concentration of at least 10 mg/mL.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and even dispersion. It is crucial to add the DMSO stock to the buffer and not the other way around.
-
Pre-warm the aqueous buffer: Gently warming your cell culture medium or buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Use a lower final DMSO concentration: While preparing a more concentrated DMSO stock allows for a smaller volume to be added to your aqueous solution, this can sometimes lead to localized high concentrations and precipitation. Experiment with a slightly more dilute DMSO stock to see if it improves solubility upon final dilution. Ensure the final DMSO concentration remains consistent across all experimental conditions and is below the level of toxicity for your cell line (typically ≤ 0.5%).[2]
-
Sonication: Brief sonication of the final solution in a water bath sonicator can help to break up precipitate particles and aid in re-dissolving the compound.
Q3: What is the known mechanism of action for this compound?
A3: this compound has a dual mechanism of action. It is an upregulator of ATP-binding cassette transporter A1 (ABCA1) expression, which it achieves by acting on the Protein Kinase C zeta (PKCζ)-Nuclear Receptor (NR) signaling pathway.[3] Additionally, this compound is a pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs), which can also lead to increased ABCA1 expression.[1][4]
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Activity Observed
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect your final working solution for any signs of precipitation (cloudiness, particles). If observed, follow the troubleshooting steps outlined in FAQ Q2. It is crucial that the compound is fully dissolved to be active.
-
-
Possible Cause: Compound degradation.
-
Solution: Prepare fresh stock solutions and working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots at -20°C or -80°C.
-
-
Possible Cause: Incorrect dosage.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
-
Issue 2: High Background or Off-Target Effects
-
Possible Cause: High DMSO concentration.
-
Solution: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%) and is consistent across all wells, including vehicle controls.[2] Perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your cells.
-
-
Possible Cause: Compound toxicity.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. Use concentrations below the toxic threshold for your experiments.
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | [1] |
| Ethanol | Data not available | |
| Phosphate-Buffered Saline (PBS) | Data not available | |
| Cell Culture Media | Data not available |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (318.41 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (µL) = (Mass (mg) / 318.41 g/mol ) * 100,000
-
Example: For 1 mg of this compound, the required DMSO volume is (1 / 318.41) * 100,000 ≈ 314.1 µL.
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be used to aid dissolution.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, to achieve a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you can prepare a 10 mM stock and add 1 µL to 1 mL of medium. Alternatively, a 1:10 dilution of the 10 mM stock to 1 mM in DMSO can be prepared.
-
Prepare Final Working Solution: Pre-warm the appropriate volume of cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise to the medium.
-
Example for 10 µM final concentration from a 10 mM stock: Add 1 µL of the 10 mM stock to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Final Mixing: Vortex the final working solution briefly to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately for your in vitro assay to avoid potential precipitation over time.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions for in vitro assays.
Caption: this compound upregulates ABCA1 expression via two main signaling pathways.
References
- 1. On the mechanism for PPAR agonists to enhance ABCA1 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR2 stimulates ABCA1 expression via PKC-η and PLD2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mechanism for PPAR agonists to enhance ABCA1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing E17241 Concentration for Maximum ABCA1 Upregulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of E17241 to achieve maximum upregulation of ATP-binding cassette transporter A1 (ABCA1).
Summary of Quantitative Data
The following tables summarize the effective concentrations of this compound observed in various experimental models. These values can serve as a starting point for designing your own experiments.
Table 1: In Vitro Efficacy of this compound on ABCA1 Upregulation
| Cell Line | Assay Type | Parameter | Effective Concentration |
| ABCA1p-LUC HepG2 | Luciferase Reporter Assay | EC50 | 0.28 µmol/L[1][2] |
| RAW264.7 Macrophages | Cholesterol Efflux Assay | Increased Efflux | 0.4, 2.0, 10.0 µmol/L[1] |
| HepG2 & RAW264.7 | mRNA & Protein Expression | Significant Upregulation | Not specified, but dose-dependent[1][2] |
| Bone Marrow-Derived Macrophages (BMDMs) | Protein Expression | Significant Upregulation | Not specified, but dose-dependent[2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome |
| ApoE-/- Mice on Western Diet | 25 mg/kg (low dose) | Increased ABCA1 protein in liver and macrophages[3] |
| ApoE-/- Mice on Western Diet | 50 mg/kg (high dose) | Increased ABCA1 protein in liver and macrophages[3] |
Experimental Protocols
Below are detailed methodologies for key experiments to determine the optimal this compound concentration for ABCA1 upregulation.
Cell Culture and this compound Treatment
This protocol outlines the general steps for treating adherent cell lines like HepG2 (human liver cells) or RAW264.7 (mouse macrophages) with this compound.
Materials:
-
Cell line of interest (e.g., HepG2, RAW264.7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)[4][5]
-
This compound (powder or stock solution)
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 12-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in a complete growth medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Prepare a vehicle control using the same final concentration of the solvent as in the highest this compound concentration.
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours). The optimal incubation time may need to be determined empirically.
-
-
Harvesting:
-
After incubation, cells can be harvested for downstream analysis such as RNA isolation (for qPCR) or protein extraction (for Western blotting).
-
Western Blotting for ABCA1 Protein Expression
This protocol describes how to assess the levels of ABCA1 protein following this compound treatment.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ABCA1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ABCA1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Signaling Pathway of this compound-Mediated ABCA1 Upregulation
Caption: this compound upregulates ABCA1 via the PKCζ-NR pathway.
Troubleshooting and FAQs
Q1: I am not observing a significant increase in ABCA1 expression after this compound treatment. What could be the issue?
A1: Several factors could contribute to this:
-
Suboptimal Concentration: The effective concentration of this compound can be cell-type specific. We recommend performing a dose-response experiment with a wider range of concentrations (e.g., from 0.01 µM to 20 µM) to identify the optimal concentration for your specific cell line.
-
Incubation Time: The time required to observe changes in mRNA and protein levels can vary. Try a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the peak expression time.
-
Cell Health: Ensure your cells are healthy and not over-confluent, as this can affect their responsiveness to stimuli.
-
Compound Stability: Confirm the stability and proper storage of your this compound stock solution. Repeated freeze-thaw cycles should be avoided.
-
Vehicle Effects: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure the final vehicle concentration is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%).
Q2: The variability between my experimental replicates is high. How can I improve consistency?
A2: High variability can be minimized by:
-
Consistent Cell Seeding: Ensure uniform cell numbers are seeded in each well.
-
Homogeneous Treatment Application: Mix the this compound-containing medium thoroughly before adding it to the cells.
-
Standardized Harvesting and Processing: Process all samples in the same manner and at the same time to minimize variations in sample degradation.
-
Loading Controls: For Western blotting, use reliable loading controls (e.g., β-actin, GAPDH) and ensure equal protein loading across all lanes. For qPCR, normalize to stable housekeeping genes.
Q3: Does this compound work through the Liver X Receptor (LXR) pathway?
A3: While the primary identified mechanism is through the PKCζ-Nuclear Receptor pathway, it is important to note that ABCA1 is a well-known target gene of LXRs.[6][7][8] this compound is also described as a pan-PPAR agonist, and PPARs can influence ABCA1 expression.[9][10] The "Nuclear Receptor" in the identified pathway could potentially be LXR or another related nuclear receptor. Further experiments, such as using LXR antagonists or performing experiments in LXR-knockdown cells, would be necessary to definitively elucidate the role of LXR in this compound-mediated ABCA1 upregulation.
Q4: Can I use this compound in primary cells?
A4: Yes, this compound has been shown to be effective in primary bone marrow-derived macrophages (BMDMs).[2] However, primary cells can be more sensitive than cell lines. It is advisable to start with a lower concentration range and carefully monitor cell viability.
Q5: Are there any known off-target effects of this compound?
A5: this compound has been identified as a pan-agonist of peroxisome proliferator-activated receptors (PPARs).[9] This could lead to broader effects on lipid metabolism and glucose homeostasis. It is important to consider these potential off-target effects when interpreting your data. For example, this compound has been shown to decrease plasma glucose levels in diabetic mice.[9]
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for cellular age prediction in yeast and human single cells using transfer learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for detecting substrates in living cells by targeted molecular probes through hyperpolarized 129Xe MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Crosstalk Between LXR and Caveolin-1 Signaling Supports Cholesterol Efflux and Anti-Inflammatory Pathways in Macrophages [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Research Status and Latest Progress in the Regulatory Mechanisms of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of E17241 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of E17241 in cellular models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary molecular target of this compound is Protein Kinase C zeta (PKCζ).[1] this compound binds to PKCζ, which is a key step in its mechanism of upregulating ATP-binding cassette transporter A1 (ABCA1) expression.
Q2: What is the known mechanism of action for this compound in upregulating ABCA1?
A2: this compound upregulates ABCA1 expression through the PKCζ-Nuclear Receptor (NR) pathway. By binding to and activating PKCζ, this compound initiates a signaling cascade that involves nuclear receptors, leading to increased transcription and protein expression of ABCA1.[1] This has been demonstrated in both hepatic cells and macrophages.
Q3: Has the kinase selectivity of this compound been profiled?
A3: Currently, there is no publicly available data from a broad kinase selectivity screen (kinome scan) for this compound. While PKCζ has been identified as a primary target, the full spectrum of its kinase interactions is not yet characterized. Therefore, researchers should be mindful of potential off-target effects on other kinases and interpret their results with caution.
Q4: Is this compound known to have activity on targets other than PKCζ?
A4: Yes, this compound has been identified as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs). It has shown activity on PPARα, PPARγ, and PPARδ. This represents a known off-target activity that may contribute to its overall biological effects.
Q5: What are the reported effects of this compound on cell viability and apoptosis?
A5: The primary literature on this compound does not report significant cytotoxicity or induction of apoptosis in the cell models and concentrations tested for its primary activity. However, it is recommended that researchers perform their own cytotoxicity assays in their specific cellular model to determine the optimal non-toxic concentration range for their experiments.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected changes in lipid metabolism not fully explained by ABCA1 upregulation. | This compound is a known PPAR agonist, which can independently regulate lipid metabolism. | - Measure the expression of known PPAR target genes (e.g., CD36, FABP4).- Use a PPAR antagonist in conjunction with this compound to see if the unexpected effects are reversed.- Analyze different lipid classes (triglycerides, fatty acids) in addition to cholesterol. |
| Variability in the magnitude of ABCA1 upregulation between experiments. | - Cell line passage number and health.- Inconsistent this compound concentration.- Differences in serum lots in the cell culture media. | - Use cells within a consistent and low passage number range.- Prepare fresh dilutions of this compound for each experiment from a validated stock solution.- Test a new lot of serum or use a serum-free medium for the treatment period if possible. |
| This compound does not induce ABCA1 expression in my cell line. | - The cell line may not express PKCζ or the necessary downstream nuclear receptors.- The concentration of this compound may be suboptimal for the specific cell line. | - Confirm the expression of PKCζ and relevant nuclear receptors (e.g., LXR) in your cell line by Western blot or qPCR.- Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. |
| Observed effects on inflammatory signaling pathways. | - PKCζ is known to be involved in inflammatory signaling, for example, through the NF-κB pathway.- PPARs also have well-documented anti-inflammatory effects. | - Investigate the phosphorylation status of key inflammatory signaling proteins (e.g., IκBα, p65 for NF-κB).- Measure the expression of pro- and anti-inflammatory cytokines. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| ABCA1 Reporter Assay EC50 | HepG2 | 280 nM | Vendor Data |
| PPARα Agonist EC50 | HepG2 | 3,900 nM | Vendor Data |
| PPARγ Agonist EC50 | HepG2 | 290 nM | Vendor Data |
| PPARδ Agonist EC50 | HepG2 | 879 nM | Vendor Data |
Table 2: Effect of this compound on Cholesterol Efflux
| Cell Line | This compound Concentration (µM) | % Cholesterol Efflux to ApoA1 (Fold Change vs. Control) | Reference |
| RAW264.7 | 0.4 | ~1.5 | [1] |
| RAW264.7 | 2.0 | ~2.0 | [1] |
| RAW264.7 | 10.0 | ~2.5 | [1] |
Key Experimental Protocols
Cholesterol Efflux Assay in RAW264.7 Macrophages
-
Cell Seeding: Plate RAW264.7 macrophages in 24-well plates at a density that will result in approximately 80% confluency at the time of the assay.
-
Radiolabeling: Incubate the cells for 24 hours in media containing [³H]-cholesterol (1 µCi/mL).
-
Equilibration: Wash the cells with PBS and incubate in serum-free media containing 0.2% BSA for 18 hours to allow for equilibration of the labeled cholesterol.
-
Treatment: Replace the equilibration medium with serum-free medium containing this compound at the desired concentrations (e.g., 0.4, 2.0, 10.0 µM) or vehicle control.
-
Efflux: Add ApoA1 (10 µg/mL) to the wells to act as a cholesterol acceptor and incubate for 4 hours.
-
Quantification:
-
Collect the supernatant and centrifuge to pellet any detached cells.
-
Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in an aliquot of the supernatant and the cell lysate using a scintillation counter.
-
-
Calculation: Percent cholesterol efflux is calculated as: (dpm in supernatant / (dpm in supernatant + dpm in cell lysate)) * 100.
ABCA1 Promoter Luciferase Reporter Assay in HepG2 Cells
-
Cell Seeding: Seed HepG2 cells in a 96-well plate.
-
Transfection: Co-transfect the cells with a luciferase reporter plasmid containing the ABCA1 promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Visualizations
Caption: this compound signaling pathway for ABCA1 upregulation.
Caption: Workflow for the cholesterol efflux assay.
Caption: Potential on-target and off-target effects of this compound.
References
Addressing E17241 instability in cell culture media
Welcome to the Technical Support Center for E17241. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential instability issues of this compound in cell culture media.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common problems associated with this compound instability in your cell culture experiments.
Issue 1: Reduced or Inconsistent Efficacy of this compound
Question: I am observing a significant loss of this compound's expected biological activity, or my results are highly variable between experiments. What could be the cause?
Answer: Reduced or inconsistent efficacy is a primary indicator of this compound degradation in your cell culture medium. Several factors can contribute to the instability of small molecule inhibitors like this compound in in vitro settings.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solutions |
| pH Instability | The pH of cell culture media can shift during incubation due to cellular metabolism and CO₂ levels. This compound's chemical structure may be susceptible to hydrolysis at non-optimal pH.[1] | - Monitor Media pH: Regularly check the pH of your culture medium, aiming for a stable range of 7.2-7.4. - Use Buffered Media: Consider using a medium supplemented with a stronger buffering system like HEPES in addition to the standard bicarbonate buffer.[1] |
| Enzymatic Degradation | Fetal Bovine Serum (FBS) is a common supplement in cell culture media and contains various enzymes, such as esterases and proteases, that can metabolize and degrade this compound. | - Reduce Serum Concentration: If your cell line permits, try lowering the FBS concentration during this compound treatment.[1] - Use Serum-Free Media: For shorter experiments, consider treating cells in serum-free or reduced-serum conditions.[1] - Heat-Inactivate Serum: Heat-inactivating FBS (56°C for 30 minutes) can denature some enzymes and may slow the degradation of this compound.[1] |
| Prolonged Incubation | The longer this compound is incubated in the media at 37°C, the greater the potential for degradation. | - Prepare Fresh Working Solutions: Avoid storing diluted this compound in media for extended periods before use.[1] - Time-Course Experiment: Determine the stability of this compound over your experimental timeframe (see Experimental Protocol 1). |
| Photodegradation | Some media components, and potentially this compound, can be sensitive to light, leading to the generation of radicals and degradation of vital components.[2] | - Minimize Light Exposure: Store media and this compound stock solutions in the dark. Avoid prolonged exposure of your culture plates to light.[3] |
Issue 2: Precipitation or Color Change in the Media
Question: I've noticed a precipitate or a change in the color of my cell culture medium after adding this compound. What should I do?
Answer: The formation of a precipitate or a change in media color are clear indicators of compound instability, poor solubility, or a chemical reaction with media components.[3] It is critical to address this issue as it can lead to inaccurate dosing and potential cytotoxicity.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solutions |
| Poor Aqueous Solubility | This compound, like many small molecules, may have limited solubility in the aqueous environment of cell culture media, causing it to "crash out" of solution.[4] | - Pre-warm Media: Always add the this compound stock solution to media that has been pre-warmed to 37°C.[4] - Serial Dilution: Perform a serial dilution of the concentrated DMSO stock in pre-warmed media while gently vortexing.[4] - Optimize Final Concentration: The final concentration may be exceeding its solubility limit. Perform a solubility test to determine the maximum soluble concentration. |
| Interaction with Media Components | This compound might be interacting with salts, amino acids, or other supplements in the media, forming insoluble complexes.[4] | - Test Different Media: If possible, try a different basal media formulation to see if the issue persists. |
| Temperature Fluctuations | Repeatedly moving culture vessels between the incubator and the bench can cause temperature cycling, which can affect the solubility of media components and this compound.[5] | - Minimize Handling: Reduce the amount of time culture vessels are outside the stable environment of the incubator. |
| Degradation Product Formation | The precipitate could be a less soluble degradation product of this compound. | - Assess Stability: Perform a stability study (see Experimental Protocol 1) to understand the degradation kinetics of this compound in your specific experimental setup. |
| Media Component Degradation | Tryptophan and other media components can degrade under stress (e.g., light, heat) and contribute to a change in media color.[6] | - Proper Media Storage: Store media at 2-8°C and protected from light.[7] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a method to determine the stability of this compound in your specific cell culture conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][8][9]
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plate
-
HPLC or LC-MS/MS system
-
Cold acetonitrile (B52724) with an internal standard
Methodology:
-
Prepare this compound Working Solution: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Incubation: Add the this compound-containing medium to triplicate wells of a 24-well plate. Include a control of this compound in PBS to assess inherent chemical stability. Incubate the plate at 37°C and 5% CO₂.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.
-
Sample Quenching: Immediately add cold acetonitrile with an internal standard to the collected aliquots to precipitate proteins and halt any further degradation.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentration of intact this compound.
-
Data Analysis: Plot the percentage of this compound remaining at each time point compared to the 0-hour time point to generate a stability profile.
Protocol 2: Investigating the Impact of this compound Instability on EGFR Signaling
This protocol uses Western Blotting to assess how the potential degradation of this compound affects its ability to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Materials:
-
Cell line sensitive to this compound (e.g., EGFR mutant cell line)
-
Complete cell culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-incubation of this compound: Prepare two sets of this compound-containing media. Incubate one set ("Pre-incubated") at 37°C for the duration of your typical experiment (e.g., 24 hours) before adding it to the cells. The other set ("Fresh") is prepared immediately before use.
-
Treatment: Treat the cells with "Fresh" and "Pre-incubated" this compound for a specified time. Include a vehicle control (DMSO) and a positive control (EGF stimulation without inhibitor).
-
Stimulation: For the final 15 minutes of treatment, stimulate the cells with EGF (e.g., 50 ng/mL).
-
Cell Lysis: Wash the cells with cold PBS and lyse them.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the indicated primary and secondary antibodies.
-
Analysis: Compare the levels of phosphorylated EGFR and ERK between cells treated with "Fresh" and "Pre-incubated" this compound. A reduced ability of the "Pre-incubated" this compound to inhibit EGF-induced phosphorylation would indicate degradation.
Visual Guides
Caption: A workflow for troubleshooting this compound instability.
Caption: this compound inhibits EGFR signaling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: We recommend preparing stock solutions of this compound in anhydrous DMSO at a high concentration (e.g., 10-50 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium? A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%.[4]
Q3: Can I filter the medium to remove the precipitate and still use it for my experiment? A3: It is not recommended to filter the medium to remove the precipitate. The precipitate may be the active compound, and filtering it will reduce the effective concentration of this compound in an unquantifiable way, leading to inaccurate results. It is better to troubleshoot the cause of the precipitation.[4]
Q4: How can I distinguish between microbial contamination and precipitation? A4: Microbial contamination, such as bacteria or yeast, will often cause the media to become uniformly turbid and may lead to a rapid drop in pH (media turns yellow).[] Precipitation of a chemical compound often appears as distinct crystalline or amorphous particles and may not be uniformly distributed. A microscopic examination can help distinguish between microbial cells and chemical precipitates.
Q5: Could the instability of this compound affect downstream signaling pathways other than the direct target? A5: Yes, the degradation of a primary signaling inhibitor can lead to a lack of target engagement, allowing the downstream pathways to remain active. If this compound is not effectively inhibiting EGFR, downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways will not be suppressed, leading to continued cell proliferation and survival.[11] This underscores the importance of ensuring the stability of your inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Media photo‐degradation in pharmaceutical biotechnology – impact of ambient light on media quality, cell physiology, and IgG production in CHO cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adl.usm.my [adl.usm.my]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cholesterol Efflux Assays with Novel Compounds
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using novel compounds in cholesterol efflux assays. It is designed for scientists and drug development professionals to help identify and resolve common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific technical problems in a question-and-answer format.
Question 1: Why is my background signal high and my signal-to-noise ratio low?
Answer: High background can obscure the specific efflux signal, making data interpretation difficult. Several factors can contribute to this issue:
-
Insufficient Washing: Residual fluorescent or radiolabeled cholesterol that is not incorporated into the cells will remain in the well and contribute to high background. Ensure thorough but gentle washing of cell monolayers after the labeling step.
-
Cell Death or Detachment: If your novel compound is cytotoxic, dying or detached cells will release their labeled cholesterol into the medium, artificially increasing the background reading. It is crucial to perform a cell viability assay in parallel.[1]
-
Serum Interference: Components in serum can non-specifically bind the label or interfere with the reading. Assays should be conducted in serum-free media during the efflux phase, using a purified acceptor like Apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL).[2]
-
Label Precipitation: The cholesterol label (e.g., BODIPY-cholesterol or ³H-cholesterol) may precipitate, especially if not properly complexed or solubilized, leading to high, non-specific signals.
Troubleshooting Steps:
-
Increase the number and volume of wash steps after labeling.
-
Assess cell viability using an LDH or MTT assay with the same compound concentrations and incubation times.
-
Switch to a serum-free medium for the equilibration and efflux steps.[2]
-
Visually inspect the labeling medium under a microscope for any signs of precipitation.
Question 2: My positive control isn't working, and I see little to no cholesterol efflux.
Answer: A non-responsive positive control, such as a Liver X Receptor (LXR) agonist (e.g., T0901317, GW3965), indicates a systemic issue with the assay.[3][4][5][6][7]
-
Cell Health and Passage Number: Macrophages (like J774A.1 or THP-1) can lose their responsiveness at high passage numbers. Always use cells within a validated passage range. Poor cell health or confluence can also diminish their ability to efflux cholesterol.
-
Suboptimal Agonist Concentration: The concentration of the LXR agonist may be too low to induce the expression of key transporters like ABCA1 and ABCG1.[8][9][10] Conversely, very high concentrations can be cytotoxic.
-
Inactive Agonist: Ensure the LXR agonist has been stored correctly and has not degraded.
-
Insufficient Equilibration Time: Cells require adequate time (typically 16-18 hours) after labeling to equilibrate the labeled cholesterol throughout their intracellular pools and to respond to the agonist by upregulating transporter expression.[2]
Troubleshooting Steps:
-
Thaw a new, low-passage vial of cells.
-
Perform a dose-response curve for your positive control to determine the optimal concentration.
-
Confirm the proper storage and handling of the LXR agonist.
-
Ensure the equilibration step is performed for the recommended duration.
Question 3: How can I determine if my novel compound is causing cytotoxicity?
Answer: Compound-induced cytotoxicity is a major confounding factor that can mimic cholesterol efflux by causing non-specific release of the label from dying cells.[1]
-
Visual Inspection: Check cells under a microscope before and after treatment. Look for changes in morphology, detachment from the plate, or a significant reduction in cell number.
-
Cell Viability Assays: Quantitatively assess cell health.
-
LDH Assay: Measures lactate (B86563) dehydrogenase released from damaged cells into the medium.
-
MTT/XTT Assays: Measure the metabolic activity of viable cells.
-
-
Dose-Response Analysis: Test a wide range of concentrations of your novel compound. Cytotoxicity often presents with a steep drop-off in signal at higher concentrations.
Troubleshooting Steps:
-
Routinely inspect cells microscopically.
-
Run a parallel viability assay using the same cell type, compound concentrations, and incubation times as your efflux assay.
-
If cytotoxicity is observed, lower the compound concentration or reduce the incubation time.
Question 4: My results are highly variable and not reproducible. What are the common causes?
Answer: Lack of reproducibility can stem from minor inconsistencies in technique and materials.
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variability in cholesterol uptake and efflux. Always perform a cell count before plating.[2]
-
Pipetting Inaccuracy: Small volumes of compounds, labels, or acceptors must be pipetted accurately. Use calibrated pipettes and proper technique.
-
Inconsistent Incubation Times: Ensure all wells are treated for the same duration, especially during the labeling and efflux steps.
-
Reagent Variability: Use the same batch of reagents (e.g., FBS, cholesterol acceptors, labeling medium) for a set of comparative experiments.
Troubleshooting Steps:
-
Standardize cell seeding density and ensure a uniform monolayer.[11]
-
Calibrate pipettes regularly.
-
Use a multichannel pipette for simultaneous addition of reagents where possible.[11]
-
Prepare master mixes of reagents to be added to replicate wells to minimize pipetting errors.
Frequently Asked Questions (FAQs)
Q: What are the essential controls for a cholesterol efflux assay? A: Every assay plate should include:
-
Negative Control (Background): Cells incubated with serum-free medium only (no acceptor). This measures the non-specific release of the label.[2]
-
Positive Control (Inducer): Cells treated with a known inducer of cholesterol efflux, such as an LXR agonist (e.g., T0901317), to confirm the cells are responsive.[7]
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the novel compound, at the same final concentration.[11]
Q: Which cell line is best for cholesterol efflux studies? A: The choice depends on the research question.
-
J774A.1 and RAW264.7: Murine macrophage cell lines that are robust and commonly used.[2]
-
THP-1: A human monocytic cell line that can be differentiated into macrophages using PMA.[2][12] This is often preferred for its human origin.
Q: How is percent cholesterol efflux calculated? A: The calculation is a ratio of the label in the medium to the total label in the well.
-
For fluorescent assays: % Efflux = [Fluorescence (Supernatant) / (Fluorescence (Supernatant) + Fluorescence (Cell Lysate))] x 100[11]
-
For radioactive assays: % Efflux = [DPM (Medium) / (DPM (Medium) + DPM (Cell Lysate))] x 100[13] The background efflux from the negative control is typically subtracted from all other values.[13][14]
Quantitative Data Summary
Table 1: Typical Reagent Concentrations for Cholesterol Efflux Assays
| Reagent | Cell Line | Typical Concentration | Purpose |
|---|---|---|---|
| Labeling | |||
| ³H-Cholesterol | J774, THP-1 | 0.5-1.0 µCi/mL | Label cellular cholesterol pools[2] |
| BODIPY-Cholesterol | J774, THP-1 | 0.25-1.0 µg/mL | Fluorescently label cholesterol[14] |
| Controls | |||
| T0901317 (LXR Agonist) | J774, THP-1 | 1-5 µM | Positive control for efflux induction[2] |
| GW3965 (LXR Agonist) | J774, THP-1 | 1-2 µM | Positive control for efflux induction |
| Acceptors | |||
| Apolipoprotein A-I (apoA-I) | J774, THP-1 | 10-50 µg/mL | Specific acceptor for ABCA1 pathway[2] |
| HDL | J774, THP-1 | 25-100 µg/mL | Acceptor for ABCA1, ABCG1, SR-B1[2] |
| Human Serum | J774, THP-1 | 1-2% (v/v) | Global acceptor capacity measurement[2] |
Experimental Protocols & Visualizations
Protocol: BODIPY-Cholesterol Efflux Assay in Differentiated THP-1 Cells
This protocol outlines a common non-radioactive method for assessing cholesterol efflux.
-
Cell Seeding and Differentiation: Seed THP-1 monocytes at 1 x 10⁵ cells/well in a 96-well plate. Differentiate into macrophages by adding 100 nM Phorbol 12-Myristate 13-Acetate (PMA) and incubating for 48-72 hours.[11][12]
-
Cholesterol Labeling: Wash cells gently with PBS. Add labeling medium containing BODIPY-cholesterol (1 µg/mL) complexed with cyclodextrin. Incubate for 1-4 hours.
-
Equilibration: Wash cells three times with warm PBS. Add serum-free medium containing your novel compound, vehicle, or a positive control (LXR agonist). Incubate for 16-18 hours to allow for transporter expression.
-
Efflux: Wash cells gently. Add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL apoA-I). Incubate for 4 hours.
-
Measurement: Carefully transfer the supernatant to a new black-walled 96-well plate. Lyse the cells remaining in the original plate with a cell lysis buffer.[11]
-
Data Acquisition: Read the fluorescence of both the supernatant and the cell lysate plates using a plate reader (Ex/Em = ~485/523 nm).[11]
-
Calculation: Calculate the percent efflux as described in the FAQ section.
Diagrams
Caption: Workflow for a cell-based cholesterol efflux assay.
Caption: LXR agonist signaling pathway for ABCA1/G1 expression.
Caption: Troubleshooting logic for cholesterol efflux assays.
References
- 1. Cholesterol efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic LXR Agonist Suppresses Endogenous Cholesterol Biosynthesis and Efficiently Lowers Plasma Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Role of HDL, ABCA1, and ABCG1 transporters in cholesterol efflux and immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. abcam.com [abcam.com]
- 12. portlandpress.com [portlandpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate E17241-induced cytotoxicity in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues that may be encountered during experiments with E17241.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cell line. What are the potential mechanisms?
A1: While this compound is primarily documented as an upregulator of ABCA1 for atherosclerosis research, cytotoxicity can arise from off-target effects or context-dependent cellular responses. Based on its known molecular interactions, potential mechanisms include:
-
Protein Kinase C Zeta (PKCζ) Modulation: this compound is known to bind to PKCζ.[1][2] While PKCζ has been reported to have anti-apoptotic functions in some contexts, its activation can also be involved in cell death pathways.[3] Overactivation or altered signaling through PKCζ could potentially trigger cytotoxic responses.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: this compound is also a PPAR agonist.[4][5] While PPAR activation is often associated with cell survival and metabolic regulation, some PPAR agonists have been shown to induce apoptosis in various cell types, particularly cancer cells.[6][7][8] This effect can be dose- and cell-type dependent.
-
Stress-Activated Pathways: High concentrations of a bioactive compound can induce cellular stress, leading to the activation of pathways like the c-Jun N-terminal kinase (JNK) pathway, which is a key regulator of programmed cell death.[9][10]
Q2: What are the first steps to troubleshoot and mitigate this compound-induced cytotoxicity?
A2: A systematic approach is crucial to distinguish between intrinsic compound toxicity and experimental artifacts.
-
Optimize Concentration and Exposure Time: Cytotoxicity is often dose- and time-dependent. Perform a dose-response curve and a time-course experiment to determine the 50% cytotoxic concentration (CC50) and the optimal window for your desired effect with minimal cell death.[11]
-
Verify Compound Integrity: Ensure your this compound stock is properly dissolved and has not degraded. Precipitation in culture media can lead to inconsistent results.
-
Assess Cell Culture Conditions: Ensure cells are healthy, within a low passage number, and at an optimal confluency. Stressed cells can be more susceptible to drug-induced toxicity.[12]
-
Use an Orthogonal Viability Assay: If you are using a metabolic assay like MTT, a compound's interference with mitochondrial function can be misinterpreted as cell death.[13] Confirm results with a membrane integrity assay, such as LDH release or a dye exclusion method (e.g., Trypan Blue or Propidium Iodide).
Q3: How can we determine if the observed cell death is due to apoptosis or necrosis?
A3: Distinguishing between these two cell death mechanisms is key to understanding the cytotoxic pathway. The Annexin V/Propidium Iodide (PI) assay is the standard method.
-
Early Apoptosis: Cells will stain positive for Annexin V and negative for PI.
-
Late Apoptosis/Necrosis: Cells will stain positive for both Annexin V and PI.[1]
-
Viable Cells: Cells will be negative for both stains.[1]
This allows for the quantification of different cell populations via flow cytometry.
Q4: If apoptosis is confirmed, what are some strategies to mitigate it?
A4: If this compound is inducing apoptosis, you can explore co-treatment with pathway-specific inhibitors.
-
Caspase Inhibition: Apoptosis is often executed by a cascade of enzymes called caspases.[14][15] Using a pan-caspase inhibitor (e.g., Z-VAD-FMK) can confirm caspase-dependent apoptosis and may rescue cells from death, helping to separate the cytotoxic effect from the primary mechanism of this compound you wish to study.
-
JNK Pathway Inhibition: If cellular stress is suspected, a JNK inhibitor (e.g., SP600125) could mitigate apoptosis.[16][17] The role of JNK can be complex, sometimes promoting survival and other times promoting death, so its effect should be empirically tested in your model.[18][19]
-
PKCζ Inhibition: Given that PKCζ is a binding target of this compound, using a PKCζ inhibitor could clarify its role in the observed cytotoxicity.[20][21]
Troubleshooting Guide for Cytotoxicity Assays
| Problem Observed | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or edge effects in the plate.[11] | Ensure a homogenous cell suspension before seeding. Mix gently when adding the compound. Avoid using the outer wells of the plate or fill them with sterile media/PBS.[22] |
| High background in control wells (MTT Assay) | Media components (like phenol (B47542) red) reacting with the assay reagent; microbial contamination.[12] | Use phenol red-free medium for the assay. Always check cultures for contamination.[12] |
| No clear dose-response curve | Compound is not cytotoxic at tested concentrations, has precipitated, or is interfering with the assay chemistry.[11] | Test higher concentrations if solubility permits. Visually inspect for precipitation. Confirm results with an orthogonal assay (e.g., LDH assay). |
Quantitative Data Summary
Properly documenting your findings is essential. Use the following table structure to summarize your quantitative data from cytotoxicity and mitigation experiments.
Table 1: Example Data Summary for this compound Cytotoxicity and Mitigation
| Cell Line | This compound Conc. (µM) | Mitigating Agent (Conc.) | Exposure Time (h) | Cell Viability (%) (Mean ± SD) | Apoptotic Cells (%) (Mean ± SD) |
|---|---|---|---|---|---|
| RAW 264.7 | 0 (Vehicle) | None | 48 | 100 ± 4.5 | 5.2 ± 1.1 |
| RAW 264.7 | 50 | None | 48 | 45.3 ± 6.2 | 52.8 ± 5.5 |
| RAW 264.7 | 50 | JNK Inhibitor (10 µM) | 48 | 78.9 ± 5.1 | 18.4 ± 3.2 |
| RAW 264.7 | 50 | Pan-Caspase Inhibitor (20 µM) | 48 | 85.1 ± 4.8 | 10.1 ± 2.5 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.[2]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound and/or mitigating agents. Include vehicle-only wells as a control.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[23]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[2]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin-Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as desired in a culture dish or plate.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at ~300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[1]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin-Binding Buffer to each tube.[24]
-
Analysis: Analyze the samples by flow cytometry within one hour.
Protocol 3: Colorimetric Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[10][25]
Materials:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with this compound to induce apoptosis. Collect control (untreated) cells as well.
-
Cell Lysis: Resuspend ~2-5 x 10⁶ cells in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each sample per well. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Substrate Addition: Add 50 µL of 2X Reaction Buffer (containing DTT) to each well. Then add 5 µL of the DEVD-pNA substrate (final concentration ~200 µM).[26]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the absorbance at 400-405 nm.[10]
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for investigating and mitigating cytotoxicity.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity results.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The selective inhibition of nuclear PKCζ restores the effectiveness of chemotherapeutic agents in chemoresistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mpbio.com [mpbio.com]
- 6. Peroxisome Proliferator-Activated Receptors Protect against Apoptosis via 14-3-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structurally diverse peroxisome proliferator‐activated receptor agonists induce apoptosis in human uro‐epithelial cells by a receptor‐independent mechanism involving store‐operated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caspase3 assay [assay-protocol.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 18. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. broadpharm.com [broadpharm.com]
- 24. kumc.edu [kumc.edu]
- 25. biogot.com [biogot.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Improving the reproducibility of E17241 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experimental results involving the novel ABCA1 upregulator, E17241.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound upregulates the expression of ATP-binding cassette transporter A1 (ABCA1), a key protein in reverse cholesterol transport. It achieves this by directly binding to and activating Protein Kinase C zeta (PKCζ), which in turn modulates a nuclear receptor (NR) pathway to increase ABCA1 transcription and protein levels. This enhanced ABCA1 expression promotes cholesterol efflux from macrophages.
Q2: In what cell lines and animal models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in murine macrophage cell lines such as RAW264.7 and J774. In vivo, its anti-atherosclerotic effects have been observed in Apolipoprotein E-deficient (ApoE-/-) mice, a common model for studying atherosclerosis, as well as in C57BL/6J mice for reverse cholesterol transport studies.
Q3: What are the expected outcomes of successful this compound treatment in vitro and in vivo?
A3: In vitro, this compound treatment should lead to a significant increase in ABCA1 mRNA and protein expression, resulting in enhanced cholesterol efflux to apolipoprotein A-I (apoA-I). In vivo, this compound administration is expected to reduce atherosclerotic lesion areas, decrease plasma and liver cholesterol and triglyceride levels, and increase fecal cholesterol content.
Q4: Are there any known off-target effects of this compound?
A4: this compound has also been identified as an agonist of peroxisome proliferator-activated receptors (PPARs). This activity may contribute to its observed effects on plasma glucose levels and body weight in diabetic mouse models. Researchers should consider this dual activity when designing experiments and interpreting results.
Troubleshooting Guides
This section addresses specific issues that may arise during key experiments with this compound.
Western Blot for ABCA1 Expression
| Problem | Possible Cause | Recommended Solution |
| No or weak ABCA1 signal | Low protein concentration. | Increase the amount of protein loaded onto the gel. Use a positive control to confirm antibody activity. |
| Poor antibody affinity. | Ensure the primary antibody is validated for detecting murine ABCA1. Use the recommended antibody dilution. | |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for a large membrane protein like ABCA1. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk, as milk contains proteins that can interfere). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. | |
| Inadequate washing. | Increase the number and duration of wash steps. Add a mild detergent like Tween-20 to the wash buffer. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific primary antibody. Ensure the secondary antibody does not cross-react with other proteins in the lysate. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Cholesterol Efflux Assay
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform number of cells are plated in each well, as efflux is dependent on cell number. |
| Variability in labeled cholesterol uptake. | Ensure consistent incubation time and concentration of labeled cholesterol for all wells during the labeling step. | |
| Inconsistent apoA-I concentration. | Prepare a master mix of the apoA-I solution to add to all relevant wells to ensure a consistent final concentration. | |
| Low cholesterol efflux | Sub-optimal this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Low cell confluence. | Ensure cells are at an optimal confluence (typically 80-90%) for the assay, as this can affect cholesterol metabolism. | |
| Inactive apoA-I. | Use a fresh, high-quality source of apoA-I. | |
| High background (efflux in wells without apoA-I) | Cell death leading to release of labeled cholesterol. | Check cell viability after the experiment. Reduce the concentration of this compound or the incubation time if toxicity is observed. |
| Passive diffusion of cholesterol. | Ensure the equilibration step in serum-free media is sufficient to minimize non-specific release. |
siRNA Knockdown of PKCζ in RAW264.7 Cells
| Problem | Possible Cause | Recommended Solution |
| Inefficient knockdown of PKCζ | Low transfection efficiency. | RAW264.7 cells can be difficult to transfect. Optimize the siRNA and transfection reagent concentrations. Consider using a transfection reagent specifically designed for macrophages.[1][2][3][4] |
| Poor siRNA quality. | Use a validated, high-quality siRNA targeting PKCζ. Include a positive control siRNA (e.g., targeting a housekeeping gene) and a negative control siRNA. | |
| Incorrect timing of analysis. | Determine the optimal time point for assessing protein knockdown after transfection (typically 48-72 hours). | |
| High cell toxicity/death | Transfection reagent toxicity. | Use the lowest effective concentration of the transfection reagent. Ensure cells are healthy and at the correct confluence before transfection. |
| Off-target effects of siRNA. | Use a pool of multiple siRNAs targeting different regions of the PKCζ mRNA to minimize off-target effects. |
Quantitative Data Summary
Table 1: In Vitro Effects of this compound on Cholesterol Efflux
| Treatment Group | Concentration (µmol/L) | Cholesterol Efflux to apoA-I (% of control) |
| Control | 0 | 100% |
| This compound | 0.4 | Significantly Increased |
| This compound | 2.0 | Significantly Increased |
| This compound | 10.0 | Significantly Increased |
Note: This table summarizes the reported trend. Actual percentage increases will vary based on experimental conditions.
Table 2: In Vivo Effects of this compound in Western Diet-Fed ApoE-/- Mice
| Parameter | Control Group (Western Diet) | This compound Treatment Group (Western Diet) |
| Plasma Cholesterol | High | Decreased |
| Liver Cholesterol | High | Decreased |
| Triglyceride Levels | High | Decreased |
| Fecal Cholesterol Content | Baseline | Increased |
| Atherosclerotic Lesion Area | Large | Reduced |
Experimental Protocols
Protocol 1: Western Blot for ABCA1
-
Cell Lysis: Treat RAW264.7 cells with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCA1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin.
Protocol 2: Cholesterol Efflux Assay
-
Cell Plating: Plate RAW264.7 cells in a 24-well plate and grow to 80-90% confluence.
-
Cholesterol Loading: Label cellular cholesterol by incubating cells with a medium containing [3H]-cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol) for 24 hours.
-
Equilibration: Wash the cells and incubate in a serum-free medium for an equilibration period (e.g., 18 hours).
-
Treatment: Treat the cells with different concentrations of this compound for a specified time (e.g., 6-12 hours) to induce ABCA1 expression.
-
Efflux: Replace the medium with a serum-free medium containing a cholesterol acceptor, such as apolipoprotein A-I (apoA-I). Incubate for a defined period (e.g., 4 hours).
-
Quantification: Collect the medium and lyse the cells. Measure the amount of labeled cholesterol in the medium and the cell lysate using a scintillation counter or fluorometer.
-
Calculation: Calculate the percentage of cholesterol efflux as (radioactivity in medium) / (radioactivity in medium + radioactivity in cells) x 100%.
Visualizations
Caption: Signaling pathway of this compound in macrophages.
Caption: General experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Automated high-throughput siRNA transfection in raw 264.7 macrophages: a case study for optimization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Do you have a protocol for transfection of macrophage cell lines (J774.A1 and RAW 264.7) with siRNA? [qiagen.com]
E17241 Dose-Response Curve Optimization: A Technical Guide for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing in vivo dose-response studies of E17241. The information is presented in a question-and-answer format to directly address common challenges and experimental design considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule identified as an upregulator of ATP-binding cassette transporter A1 (ABCA1).[1][2][3][4][5] Its primary mechanism involves binding to protein kinase C zeta (PKCζ), which in turn activates a nuclear receptor (NR) pathway to increase the expression of ABCA1.[1][2] This upregulation of ABCA1 promotes reverse cholesterol transport, making this compound a promising candidate for the treatment of atherosclerosis.[1][2][3]
Q2: What is a known effective in vivo dose of this compound from published studies?
A2: A published study in a mouse model of atherosclerosis demonstrated efficacy when this compound was administered at a dose of 50 mg/kg per day via gavage.[1] This dose was shown to reduce plasma cholesterol, liver cholesterol, and triglyceride levels, while increasing fecal cholesterol content and reducing atherosclerotic lesion areas.[1][3]
Q3: How should I determine the starting dose for an in vivo dose-response study of this compound?
A3: While a 50 mg/kg daily dose has been shown to be effective, a dose-response study should ideally start with a wider range of doses to establish the full curve. A common practice is to perform a dose range-finding study.[6][7] It is advisable to select doses that bracket the known effective dose. For example, you could test doses such as 5, 15, 50, 150, and 450 mg/kg to cover a broad range and identify the minimum effective dose (MED) and potentially the maximum tolerated dose (MTD).
Q4: What are the key parameters to measure in an in vivo dose-response study for this compound?
A4: Based on its mechanism of action, the primary endpoints should include both pharmacokinetic (PK) and pharmacodynamic (PD) markers.
-
Pharmacokinetic (PK) Markers:
-
Plasma concentration of this compound at various time points to determine Cmax, Tmax, and AUC.
-
-
Pharmacodynamic (PD) Markers:
-
Target Engagement: ABCA1 protein and mRNA expression levels in relevant tissues (e.g., liver, macrophages).[1]
-
Downstream Biological Effects: Plasma lipid profiles (total cholesterol, triglycerides), and cholesterol content in feces.[1][3]
-
Efficacy Endpoints: In atherosclerosis models, this would include the size of atherosclerotic lesions.[1]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in animal response | - Improper dosing technique- Genetic variability in animal strain- Differences in food and water intake- Animal stress | - Ensure consistent and accurate administration of this compound (e.g., proper gavage technique).- Use a genetically homogenous animal strain.- Monitor and control for consistent food and water consumption.- Acclimatize animals to the experimental conditions to minimize stress. |
| No discernible dose-response relationship | - Doses selected are not in the dynamic range of the response.- The chosen endpoint is not sensitive to this compound.- Insufficient treatment duration. | - Broaden the dose range, including both lower and higher concentrations.- Select a more proximal and sensitive pharmacodynamic marker, such as ABCA1 expression in the liver.- Extend the duration of the study based on the time course of the disease model and drug action. |
| Unexpected toxicity at lower doses | - Off-target effects of this compound.- Formulation issues (e.g., poor solubility, precipitation).- Animal model sensitivity. | - Conduct a thorough literature review for any known off-target effects.- Characterize the formulation for stability and solubility.- Consider using a different, less sensitive animal strain if appropriate. |
| Plateauing of response at higher doses | - Saturation of the target (PKCζ).- Maximum physiological response has been reached. | - This is an expected outcome in a dose-response curve and helps to define the maximum efficacy (Emax). No troubleshooting is needed if the plateau is consistent and reproducible. |
Experimental Protocols
Protocol: In Vivo Dose-Response Study of this compound in an Atherosclerosis Mouse Model
-
Animal Model: Male ApoE-/- mice, 8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week to the housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Diet: Feed mice a Western diet (high in fat and cholesterol) for a specified period (e.g., 8-12 weeks) to induce atherosclerosis.
-
Grouping and Dosing:
-
Randomly assign mice to different treatment groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose sodium) daily via oral gavage.
-
This compound Treatment Groups: Prepare suspensions of this compound in the vehicle at various concentrations to deliver doses such as 5, 15, 50, and 150 mg/kg. Administer daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
-
Monitoring: Monitor animal health, body weight, and food intake regularly.
-
Sample Collection:
-
At the end of the treatment period, collect blood samples for plasma lipid analysis.
-
Euthanize the animals and collect tissues (aorta, liver, etc.) for analysis.
-
-
Endpoint Analysis:
-
Atherosclerotic Lesion Analysis: Stain the aorta with Oil Red O and quantify the lesion area.
-
Plasma Lipid Analysis: Measure total cholesterol, HDL, LDL, and triglycerides in plasma samples.
-
Gene and Protein Expression: Analyze ABCA1 mRNA and protein levels in the liver and/or peritoneal macrophages using qPCR and Western blotting, respectively.
-
-
Data Analysis:
-
Plot the mean response for each endpoint against the logarithm of the this compound dose.
-
Fit the data to a sigmoidal dose-response curve to determine parameters such as ED50 (the dose that produces 50% of the maximal effect).
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on Plasma Cholesterol Levels
| Dose (mg/kg) | Mean Plasma Cholesterol (mg/dL) ± SEM | % Reduction from Vehicle |
| 0 (Vehicle) | 450 ± 25 | 0% |
| 5 | 410 ± 22 | 8.9% |
| 15 | 350 ± 18 | 22.2% |
| 50 | 280 ± 15 | 37.8% |
| 150 | 250 ± 12 | 44.4% |
Table 2: Hypothetical Dose-Response Data for this compound on Aortic Lesion Area
| Dose (mg/kg) | Mean Lesion Area (% of total aorta) ± SEM | % Reduction from Vehicle |
| 0 (Vehicle) | 15.2 ± 1.8 | 0% |
| 5 | 13.1 ± 1.5 | 13.8% |
| 15 | 10.5 ± 1.2 | 30.9% |
| 50 | 7.8 ± 0.9 | 48.7% |
| 150 | 6.5 ± 0.7 | 57.2% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound as a Novel ABCA1 (ATP-Binding Cassette Transporter A1) Upregulator Ameliorates Atherosclerosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to E17241 and Other ABCA1 Upregulators in Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
The upregulation of ATP-binding cassette transporter A1 (ABCA1) is a promising therapeutic strategy for combating atherosclerosis. ABCA1 mediates the efflux of cholesterol from macrophages, a critical step in reverse cholesterol transport, thereby preventing the formation of foam cells and the development of atherosclerotic plaques. This guide provides a detailed comparison of a novel small molecule ABCA1 upregulator, E17241, with other established classes of ABCA1 upregulators, including Liver X Receptor (LXR) agonists and an apoE-mimetic peptide.
Executive Summary
This compound is a novel small molecule that upregulates ABCA1 expression through a distinct PKCζ-Nuclear Receptor pathway. This guide presents a comparative analysis of this compound against well-characterized LXR agonists (T0901317 and GW3965) and the apoE-mimetic peptide CS-6253. The comparative data suggests that while all these compounds effectively increase ABCA1 expression and promote cholesterol efflux, they operate through different mechanisms and exhibit varying degrees of efficacy and potential side effects. LXR agonists, for instance, are potent upregulators of ABCA1 but are also associated with undesirable effects on lipid metabolism, such as hypertriglyceridemia. This compound presents a potentially more targeted approach to ABCA1 upregulation.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and other selected ABCA1 upregulators on key parameters in atherosclerosis models.
Table 1: In Vitro Efficacy of ABCA1 Upregulators
| Compound | Cell Type | Concentration | ABCA1 mRNA Fold Increase | ABCA1 Protein Fold Increase | Cholesterol Efflux Increase (%) | Reference |
| This compound | RAW264.7 Macrophages | 10 µM | ~2.5 | ~2.0 | ~50% vs. control | [1] |
| HepG2 | 10 µM | ~2.0 | ~1.8 | N/A | [1] | |
| T0901317 | Mouse Peritoneal Macrophages | 1 µM | Dramatic Increase (not quantified) | Significant Increase | ~100% vs. control (with HDL) | [2][3] |
| Caco-2 cells | 10 µM | 11 | Significant Increase | Increased to apoA-I and HDL | [4][5] | |
| GW3965 | THP-1 Macrophages | 1 µM | Significant Increase | ~5.0 | N/A | [4] |
| iMAEC | 1 µM | N/A | Significant Increase | Significant Increase (with SR11237) | [6] | |
| CS-6253 | THP-1 Macrophages | 10 µg/mL | N/A | N/A | Significant Increase | [7] |
Table 2: In Vivo Efficacy of ABCA1 Upregulators in Atherosclerosis Mouse Models
| Compound | Mouse Model | Dose & Administration | Plaque Area Reduction (%) | Key Observations | Reference |
| This compound | ApoE-/- | 30 mg/kg/day (oral gavage) | ~40% (aortic sinus) | Increased fecal cholesterol excretion | [1] |
| T0901317 | LDLR-/- | 10 mg/kg/day (oral gavage) | Significant reduction | Increased HDL-C | [2][3] |
| LDLR-/- | 0.5-2 mg/kg/day (oral gavage) | 29-94% (innominate artery), ~30% (aortic sinus) | Dose-dependent reduction in innominate artery | [8] | |
| GW3965 | LDLR-/- | 10 mg/kg/day | 53% (males), 34% (females) | Modest reduction in total cholesterol | [9] |
| LDLR-/- | Nanoparticle formulation | 50% reduction in macrophage content | Avoided hypertriglyceridemia | [10][11] | |
| CS-6253 | ApoE-/- | N/A | N/A | Promotes formation of preβ-1 HDL | [7][12] |
Signaling Pathways and Mechanisms of Action
This compound: The PKCζ-Nuclear Receptor Pathway
This compound upregulates ABCA1 expression through a novel signaling cascade. It directly binds to and activates Protein Kinase C zeta (PKCζ). This activation leads to the downstream modulation of nuclear receptors that, in turn, bind to the promoter region of the ABCA1 gene, enhancing its transcription.[1]
References
- 1. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-0901317, a synthetic liver X receptor ligand, inhibits development of atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. LXR/RXR activation enhances basolateral efflux of cholesterol in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined LXR and RXR Agonist Therapy Increases ABCA1 Protein Expression and Enhances ApoAI-Mediated Cholesterol Efflux in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Apo E-Derived ABCA1 Agonist Peptide (CS-6253) Promotes Reverse Cholesterol Transport and Induces Formation of preβ-1 HDL In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential anti-atherosclerotic effects in the innominate artery and aortic sinus by the liver × receptor agonist T0901317 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Complement Receptor Targeted Liposomes Encapsulating the Liver X Receptor Agonist GW3965 Accumulate in and Stabilize Atherosclerotic Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Apo E-Derived ABCA1 Agonist Peptide (CS-6253) Promotes Reverse Cholesterol Transport and Induces Formation of preβ-1 HDL In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating E17241's Mechanism of Action Against Known ABCA1 Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel small molecule E17241 and established activators of ATP-binding cassette transporter A1 (ABCA1). Upregulation of ABCA1, a key regulator of cellular cholesterol efflux, is a promising therapeutic strategy for atherosclerosis and other metabolic diseases. This document outlines the distinct mechanisms of action, presents available experimental data for comparison, and provides detailed experimental protocols for validation.
Introduction to ABCA1 Activation
The ABCA1 transporter plays a pivotal role in reverse cholesterol transport by mediating the efflux of cellular cholesterol and phospholipids (B1166683) to apolipoprotein A-I (apoA-I), forming nascent high-density lipoprotein (HDL) particles.[1] The expression and activity of ABCA1 are tightly regulated by various signaling pathways, making it a prime target for therapeutic intervention. Known activators primarily function through the activation of nuclear receptors, most notably the Liver X Receptors (LXRα and LXRβ), which form heterodimers with Retinoid X Receptors (RXR) to directly bind to the ABCA1 promoter and enhance its transcription.[2]
This compound: A Novel ABCA1 Upregulator
This compound has been identified as a potent inducer of ABCA1 expression.[3][4] Recent studies have elucidated its mechanism of action, distinguishing it from conventional LXR agonists. This compound functions as a pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs).[3][5] Its mode of action involves binding to and activating Protein Kinase C zeta (PKCζ), which subsequently leads to the activation of PPARs and the upregulation of ABCA1 expression.[4][6]
Comparative Analysis of ABCA1 Activation
While direct head-to-head quantitative comparisons of this compound with LXR agonists in the same study are not yet extensively published, we can infer a comparative overview from existing data. The following tables summarize the effects of this compound and the well-characterized synthetic LXR agonist T0901317 on ABCA1 expression and cholesterol efflux.
Table 1: Effect on ABCA1 Expression
| Compound | Mechanism of Action | Cell Type | Concentration | Fold Increase in ABCA1 Expression | Citation(s) |
| This compound | PKCζ-PPAR Agonist | HepG2, RAW264.7 | 0.4 - 10 µM | Significant dose-dependent increase in mRNA and protein levels | [4] |
| T0901317 | LXR Agonist | Human Brain Pericytes | 10 µM | ~34-fold increase in mRNA at 24h; ~15-fold increase at 48h | [1] |
| T0901317 | LXR Agonist | McCardle Cells | Not Specified | 6- to 7-fold increase in transcription | [7] |
Table 2: Effect on Cholesterol Efflux
| Compound | Mechanism of Action | Cell Type | Concentration | Effect on Cholesterol Efflux | Citation(s) |
| This compound | PKCζ-PPAR Agonist | RAW264.7 | 0.4 - 10 µM | Significant dose-dependent increase in cholesterol efflux to apoA-I | [4] |
| T0901317 | LXR Agonist | CCF-STTG1 | 1 µM | Significant increase in cholesterol efflux | [8] |
Signaling Pathways of ABCA1 Activation
The signaling cascades initiated by this compound and LXR agonists, while both culminating in increased ABCA1 expression, are distinct.
Figure 1: this compound Signaling Pathway for ABCA1 Upregulation.
Figure 2: LXR Agonist Signaling Pathway for ABCA1 Upregulation.
Experimental Protocols
Western Blot for ABCA1 Protein Quantification
This protocol is designed to assess the change in ABCA1 protein levels in response to treatment with this compound or other activators.
-
Cell Culture and Treatment:
-
Plate macrophages (e.g., RAW264.7) or hepatic cells (e.g., HepG2) in 6-well plates.
-
Once cells reach 70-80% confluency, treat with desired concentrations of this compound, LXR agonist (e.g., 1 µM T0901317), or vehicle control (DMSO) for 24-48 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ABCA1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize ABCA1 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Figure 3: Western Blot Experimental Workflow.
Cholesterol Efflux Assay
This assay measures the capacity of cells to efflux cholesterol to an acceptor like apoA-I following treatment with an ABCA1 activator.
-
Cell Plating and Labeling:
-
Plate macrophages (e.g., RAW264.7) in 24-well plates.
-
Label cells with [³H]-cholesterol (1 µCi/mL) in serum-containing medium for 24-48 hours.
-
-
Equilibration and Treatment:
-
Wash cells with PBS.
-
Equilibrate cells in serum-free medium containing the desired concentrations of this compound, LXR agonist, or vehicle control for 18-24 hours.
-
-
Efflux Measurement:
-
Wash cells with PBS.
-
Add serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL apoA-I).
-
Incubate for 4-6 hours to allow for cholesterol efflux.
-
Collect the medium and lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.
-
-
Calculation:
-
Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.
-
Figure 4: Cholesterol Efflux Assay Experimental Workflow.
Conclusion
This compound represents a novel class of ABCA1 activators that operate through a PKCζ-PPAR signaling pathway, distinct from the canonical LXR-mediated activation. While direct comparative efficacy data with LXR agonists is still emerging, the available evidence demonstrates that this compound is a potent inducer of ABCA1 expression and function. The detailed protocols and mechanistic insights provided in this guide offer a framework for researchers to further validate and compare the therapeutic potential of this compound and other ABCA1-targeting compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. Small molecule inducers of ABCA1 and apoE that act through indirect activation of the LXR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of E17241's Efficacy in Preclinical Atherosclerosis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel ABCA1 upregulator, E17241, with alternative therapeutic strategies for atherosclerosis. The data presented is derived from preclinical studies in widely accepted atherosclerosis models, offering a framework for evaluating the potential of this compound in drug development pipelines.
Executive Summary
This compound is a small molecule that has demonstrated significant anti-atherosclerotic effects in preclinical models. Its primary mechanism of action is the upregulation of ATP-binding cassette transporter A1 (ABCA1), a key protein in reverse cholesterol transport. By enhancing the efflux of cholesterol from macrophages, this compound mitigates the formation of foam cells, a critical step in the development of atherosclerotic plaques. This guide cross-validates the effects of this compound by comparing its performance against established and experimental atherosclerosis treatments, including statins and Liver X Receptor (LXR) agonists, in the context of the ApoE-/- mouse model of atherosclerosis.
In Vitro Efficacy of this compound
This compound has been shown to dose-dependently increase ABCA1 expression and promote cholesterol efflux in macrophage and hepatic cell lines.
Table 1: In Vitro Effects of this compound on Cholesterol Efflux in RAW264.7 Macrophages
| Treatment Group | Concentration (µmol/L) | Cholesterol Efflux to Apo-AI (%) |
| Control | - | ~10% |
| This compound | 0.4 | Increased |
| This compound | 2.0 | Significantly Increased |
| This compound | 10.0 | Markedly Increased |
Note: Specific quantitative values for percentage increase were not available in the provided search results. The table reflects the reported trends.
In Vivo Efficacy of this compound and Alternatives in ApoE-/- Mice
The ApoE-/- mouse model, fed a Western-type diet, is a standard for studying atherosclerosis. The following tables compare the effects of this compound with various statins and LXR agonists on key atherosclerotic and metabolic parameters in this model.
Table 2: Comparison of Effects on Atherosclerotic Lesion Area in ApoE-/- Mice
| Compound | Dosage | Treatment Duration | Lesion Area Reduction (%) | Reference |
| This compound | 10 mg/kg/day | 12 weeks | Significant Reduction | [1] |
| Simvastatin (B1681759) | 50 mg/kg/day | 3 weeks | ~61% (aortic root) | [2] |
| Atorvastatin | 10 mg/kg/day | 8 weeks | Significant Reduction | [3] |
| Rosuvastatin | 20 mg/kg/day | 24 weeks | ~46% (en face aorta) | [4] |
| GW3965 (LXR Agonist) | 10 mg/kg/day | 12 weeks | ~47% (aortic root) | [5] |
| T0901317 (LXR Agonist) | 10 mg/kg/day | 8 weeks | +93% (aortic root, chow diet) | [6] |
Note: The study with T0901317 on a chow diet showed an increase in atherosclerotic lesions, highlighting potential adverse effects under certain conditions.
Table 3: Comparison of Effects on Plasma Lipids in ApoE-/- Mice
| Compound | Dosage | Total Cholesterol | Triglycerides | HDL Cholesterol | Reference |
| This compound | 10 mg/kg/day | Decreased | Decreased | No Significant Change | [1] |
| Simvastatin | 50 mg/kg/day | No Significant Change | No Significant Change | No Significant Change | [2][7] |
| Atorvastatin | 100 mg/kg/day | Decreased | Decreased | Increased | [8] |
| Rosuvastatin | 20 mg/kg/day | No Significant Difference | - | - | [4] |
| GW3965 (LXR Agonist) | 10 mg/kg/day | No Change | Mildly Increased | No Change | [5][9] |
| T0901317 (LXR Agonist) | 10 mg/kg/day | Increased | Increased | - | [6] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating anti-atherosclerotic compounds.
Caption: this compound signaling pathway.
Caption: In vivo atherosclerosis experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
In Vitro Cholesterol Efflux Assay
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS.
-
Cholesterol Loading: Cells are incubated with radiolabeled cholesterol (e.g., [3H]-cholesterol) and an ACAT inhibitor for 24 hours to allow for cholesterol loading without esterification.
-
Equilibration: Cells are washed and incubated in serum-free medium containing a cholesterol acceptor (e.g., Apo-AI) for a defined period.
-
Treatment: Cells are treated with varying concentrations of this compound (0.4, 2.0, and 10.0 µmol/L) or vehicle control.[1]
-
Quantification: Radioactivity in the medium and cell lysate is measured using a scintillation counter. Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).
In Vivo Atherosclerosis Mouse Model
-
Animal Model: Male ApoE-/- mice are used.
-
Diet: Mice are fed a high-fat, high-cholesterol Western-type diet to induce atherosclerosis.
-
Treatment: this compound (10 mg/kg/day) or other compounds are administered orally or via other appropriate routes for a specified duration (e.g., 12 weeks).
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and blood and tissues (aorta, liver) are collected for analysis.
Analysis of Atherosclerotic Lesions
-
En Face Aorta Analysis:
-
The entire aorta is dissected, opened longitudinally, and pinned flat.
-
Lipid-rich atherosclerotic plaques are stained with Oil Red O.
-
The aorta is imaged, and the percentage of the total aortic surface area covered by lesions is quantified using image analysis software.
-
-
Aortic Sinus Analysis:
-
The heart and upper aorta are embedded in OCT compound and sectioned.
-
Serial sections of the aortic sinus are stained with Oil Red O to visualize lipid deposition within the plaques.
-
The lesion area in the aortic sinus is quantified using microscopy and image analysis software.
-
Western Blot Analysis
-
Protein Extraction: Protein lysates are prepared from cultured cells or homogenized tissues.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., ABCA1, PKCζ, β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified to determine relative protein expression levels.
Conclusion
This compound demonstrates a promising preclinical profile as an anti-atherosclerotic agent, primarily through its mechanism of upregulating ABCA1 and enhancing reverse cholesterol transport. When compared to statins and LXR agonists in the ApoE-/- mouse model, this compound shows efficacy in reducing atherosclerotic lesion area and improving plasma lipid profiles. Notably, some LXR agonists have shown pro-atherogenic effects under certain dietary conditions, highlighting the importance of careful cross-validation in different experimental settings. The data presented in this guide supports the continued investigation of this compound as a potential therapeutic for atherosclerosis. Further studies directly comparing this compound with a broader range of existing and emerging therapies are warranted to fully elucidate its therapeutic potential.
References
- 1. ahajournals.org [ahajournals.org]
- 2. [Effect of simvastatin on atherosclerosis and central aortic pressure in ApoE gene knockout mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atorvastatin inhibits plaque development and adventitial neovascularization in ApoE deficient mice independent of plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosuvastatin prevents endothelial cell death and reduces atherosclerotic lesion formation in ApoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic LXR ligand inhibits the development of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simvastatin suppresses vascular inflammation and atherosclerosis in ApoE−/− mice by downregulating the HMGB1-RAGE axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atorvastatin has hypolipidemic and anti-inflammatory effects in apoE/LDL receptor-double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Therapeutic Window of LXR Agonism: A Comparative Analysis of Side Effect Profiles
For Immediate Release
A deep dive into the side effect profiles of Liver X Receptor (LXR) agonists reveals critical differences among compounds, highlighting the ongoing challenge of separating therapeutic benefits from adverse metabolic effects. This guide provides a comparative analysis of a novel LXR agonist, E17241, against established compounds, offering valuable insights for researchers and drug development professionals in the field of metabolic and inflammatory diseases.
The activation of Liver X Receptors (LXRs), key regulators of cholesterol homeostasis and inflammation, has long been a promising therapeutic strategy for atherosclerosis, non-alcoholic steatohepatitis (NASH), and other metabolic disorders. However, the clinical translation of LXR agonists has been consistently hampered by a narrow therapeutic window, primarily due to on-target adverse effects such as hypertriglyceridemia and hepatic steatosis. This report presents a comprehensive comparison of the side effect profile of a novel LXR agonist, this compound, with other well-characterized LXR agonists, including T0901317 and GW3965.
LXR Signaling Pathway: A Dual-Edged Sword
LXRs are ligand-activated transcription factors that form a heterodimer with the Retinoid X Receptor (RXR) to regulate the expression of target genes.[1][2][3] Activation of this pathway leads to the upregulation of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), which is therapeutically desirable for treating atherosclerosis.[4][5] However, LXR activation also potently induces the expression of lipogenic genes, most notably the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which in turn upregulates genes like Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1).[5][6] This leads to increased de novo lipogenesis in the liver, resulting in elevated plasma triglycerides and hepatic steatosis, the primary dose-limiting side effects of LXR agonists.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
Benchmarking E17241's cholesterol efflux promotion against established compounds
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel ABCA1 upregulator, E17241, against established compounds in the promotion of cholesterol efflux. The following sections detail the performance of this compound, supported by experimental data, and provide in-depth protocols and signaling pathway diagrams to facilitate informed research and development decisions.
Quantitative Performance Analysis
The efficacy of this compound in promoting cholesterol efflux has been evaluated in murine macrophage-like RAW264.7 cells. The data presented below summarizes the dose-dependent effect of this compound on cholesterol efflux to apolipoprotein A-I (apoA-I) and compares it with the performance of the well-established Liver X Receptor (LXR) agonist, T0901317.
It is important to note that the data for this compound and T0901317 are derived from separate studies. While both utilize macrophage cell lines, direct comparison should be approached with caution due to potential variations in experimental conditions.
| Compound | Cell Line | Concentration | Cholesterol Acceptor | % Increase in Cholesterol Efflux | Citation |
| This compound | RAW264.7 | 0.4 µmol/L | apoA-I | Remarkable enhancement | [1][2][3] |
| 2.0 µmol/L | apoA-I | Remarkable enhancement | [1][2][3] | ||
| 10.0 µmol/L | apoA-I | Remarkable enhancement | [1][2][3] | ||
| T0901317 | J774 (plasma from treated mice) | 10 mg/kg/day (in vivo) | Plasma | ~57% (from 4.7% to 7.4%) | [4][5] |
| J774 (plasma from treated mice) | 100 mg/kg/day (in vivo) | Plasma | ~98% (from 4.7% to 9.3%) | [4][5] | |
| Nifedipine (via LXRα) | RAW264.7 | 10 nmol/L | apoA-I | >100% (from 2.55% to 6.20%) | [6][7] |
Signaling Pathways
This compound Signaling Pathway
This compound promotes the expression of the ATP-binding cassette transporter A1 (ABCA1) gene through a distinct signaling cascade. Evidence suggests that this compound activates a pathway involving Phosphoinositide 3-kinase (PI3K), Protein Kinase C zeta (PKCζ), and the transcription factor Specificity Protein 1 (Sp1).[8][9] This pathway ultimately leads to the upregulation of ABCA1, a key transporter responsible for cholesterol efflux from macrophages.[1][2]
Established Compound: LXR Agonist Signaling Pathway
Liver X Receptor (LXR) agonists, such as T0901317 and GW3965, represent a well-established class of compounds that promote cholesterol efflux. Their mechanism involves direct binding to LXR, a nuclear receptor. This binding event triggers the formation of a heterodimer with the Retinoid X Receptor (RXR). The LXR/RXR heterodimer then translocates to the nucleus and binds to LXR Response Elements (LXREs) in the promoter regions of target genes, including ABCA1 and ABCG1, thereby activating their transcription.
Experimental Protocols
The following section outlines a standardized protocol for an in vitro cholesterol efflux assay, a fundamental technique for quantifying the ability of compounds to promote the removal of cholesterol from macrophage foam cells.
In Vitro Cholesterol Efflux Assay Protocol
This protocol is adapted for use with macrophage cell lines such as RAW264.7.
1. Cell Culture and Plating:
-
Culture RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 24-well plates at a density that will ensure they reach approximately 80% confluency on the day of the assay.
2. Cholesterol Loading and Labeling:
-
To induce foam cell formation, incubate the cells for 24-48 hours with DMEM containing 1% FBS and a cholesterol source, such as acetylated low-density lipoprotein (acLDL) or oxidized LDL (oxLDL).
-
Concurrently, label the intracellular cholesterol pools by including a labeled cholesterol analog in the medium. Common choices include [3H]-cholesterol (radioactive) or a fluorescently-labeled cholesterol such as NBD-cholesterol.
3. Equilibration:
-
After the loading and labeling period, wash the cells three times with phosphate-buffered saline (PBS) to remove excess cholesterol and label.
-
Incubate the cells for 18-24 hours in serum-free DMEM containing a cholesterol acceptor, typically bovine serum albumin (BSA), to allow for the equilibration of the labeled cholesterol within the cellular pools.
4. Cholesterol Efflux:
-
Wash the cells again with PBS.
-
Add serum-free DMEM containing the compound of interest (e.g., this compound or an LXR agonist at various concentrations) and a cholesterol acceptor, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL).
-
Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control (a known efflux-promoting agent).
-
Incubate for a defined period, typically 4-24 hours.
5. Quantification:
-
After the incubation, collect the cell culture medium.
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantify the amount of labeled cholesterol in both the medium and the cell lysate using a scintillation counter (for [3H]-cholesterol) or a fluorescence plate reader (for NBD-cholesterol).
6. Calculation of Percent Efflux:
-
The percentage of cholesterol efflux is calculated using the following formula:
Experimental Workflow Diagram
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Nifedipine enhances cholesterol efflux in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hsp27 promotes ABCA1 expression and cholesterol efflux through the PI3K/PKCζ/Sp1 pathway in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for E17241
For researchers, scientists, and drug development professionals handling E17241, ensuring safe disposal is a critical component of laboratory management and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general best practices for the disposal of research-grade chemicals should be strictly followed. This compound is identified as a small molecule inducer of ABCA1 expression and a pan-PPAR agonist, and should be handled with the care accorded to all biologically active, novel compounds.
General Handling and Personal Protective Equipment (PPE)
Before any handling or disposal of this compound, it is imperative to use appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves suitable for handling powdered or dissolved chemical compounds.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If there is a risk of aerosolization of the powdered form, a properly fitted respirator or use of a fume hood is essential.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of research chemicals in a laboratory setting. Always consult and adhere to your institution's specific hazardous waste disposal protocols.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
This includes pure, unused this compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions containing this compound.
-
Segregate this compound waste from other waste streams to avoid unintended chemical reactions. Do not mix with incompatible materials.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical nature of this compound and any solvents used. For instance, if this compound is dissolved in DMSO, the container must be resistant to DMSO.
-
The label should clearly state "Hazardous Waste" and list the full chemical name: 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, and the CAS number: 1060968-92-4. Also, indicate any solvents present.
-
-
Solid Waste Disposal:
-
For solid this compound powder, carefully transfer it into the designated waste container, avoiding the creation of dust.
-
Contaminated disposable items such as weigh boats, gloves, and paper towels should be placed in a sealed bag within the hazardous waste container.
-
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Do not pour this compound solutions down the drain. As a biologically active compound, its environmental impact is unknown and it could be harmful to aquatic life.
-
Small, residual amounts in rinsed glassware should be collected as hazardous waste. For example, the first rinse of a container that held an this compound solution should be collected. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best to err on the side of caution and collect all rinsates.
-
-
Decontamination of Labware:
-
Reusable glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the labware with a suitable solvent that can dissolve this compound (such as DMSO, followed by ethanol (B145695) or isopropanol), and collect the rinsate as hazardous waste.
-
After the initial solvent rinse, wash the glassware thoroughly with soap and water.
-
-
Storage and Collection:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible chemicals.
-
Follow your institution's procedures for scheduling a pickup of the hazardous waste by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Summary of this compound Chemical Data
| Property | Value | Source |
| CAS Number | 1060968-92-4 | MedKoo Biosciences, Cayman Chemical[1][2] |
| Molecular Formula | C15H14N2O2S2 | MedKoo Biosciences, Cayman Chemical[1][2] |
| Molecular Weight | 318.41 g/mol | MedKoo Biosciences, Cayman Chemical[1][2] |
| Appearance | Solid | Cayman Chemical[2] |
| Solubility | Soluble in DMSO (≥10 mg/ml) | Cayman Chemical[2] |
Logical Flow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling E17241
Product Name: E17241 Chemical Name: 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide CAS Number: 1060968-92-4
Important Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] This document provides guidance based on general laboratory safety principles for handling potentially hazardous research chemicals. All procedures should be conducted with caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hands | Chemical-resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for tears or holes before use. |
| Body | Laboratory Coat | Should be fully buttoned. |
| Respiratory | Not generally required for small quantities handled with adequate ventilation. | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Handle in a well-ventilated area, preferably in a chemical fume hood.[2] - Avoid inhalation of dust or fumes. - Avoid contact with skin and eyes.[3] - Wash hands thoroughly after handling.[2] |
| Storage | - Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] - Keep away from strong oxidizing agents, strong acids, and strong bases.[3] |
First Aid Measures
In the event of exposure, immediate first aid is critical. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | - Move the person to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention if symptoms persist. |
| Skin Contact | - Immediately wash the affected area with soap and plenty of water. - Remove contaminated clothing. - Seek medical attention if irritation develops or persists. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. - Remove contact lenses if present and easy to do. - Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. - Do not dispose of down the drain. |
| Contaminated Materials (e.g., gloves, labware) | - Place in a sealed, labeled container for hazardous waste disposal. |
| Empty Containers | - Triple rinse with a suitable solvent. - Dispose of the rinsed container as regular laboratory waste, if permitted by local regulations. Otherwise, treat as hazardous waste. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
